5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFIKRXIJXAJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608962 | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-98-7 | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40851-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one from 6-chloro-2,3-diaminopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry, starting from 6-chloro-2,3-diaminopyridine. The core of this synthesis involves a cyclization reaction using triphosgene as a carbonylating agent to form the desired imidazo[4,5-b]pyridin-2-one scaffold. This method provides a direct and efficient route to this class of compounds.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Synthetic route from 6-chloro-2,3-diaminopyridine to this compound.
Experimental Protocol
The synthesis of this compound is achieved through the cyclization of 6-chloro-2,3-diaminopyridine with triphosgene.[1] This procedure is adapted from the general method for the synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones.[1]
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 6-chloro-2,3-diaminopyridine | C₅H₅ClN₄ | 144.57 |
| Triphosgene (bis(trichloromethyl) carbonate) | C₃Cl₆O₃ | 296.75 |
| Triethylamine (or other suitable base) | C₆H₁₅N | 101.19 |
| Anhydrous Tetrahydrofuran (THF) (or other suitable aprotic solvent) | C₄H₈O | 72.11 |
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-2,3-diaminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base, such as triethylamine (2.2 eq), to the solution.
-
Addition of Triphosgene: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the reaction mixture. Caution: Triphosgene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically monitored by TLC or LC-MS for completion).
-
Workup: Upon completion of the reaction, quench the reaction mixture by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis. Please note that the yield is based on analogous syntheses of imidazo[4,5-b]pyridin-2-ones and may vary for the specific substrate.[1]
| Starting Material | Reagent (eq) | Base (eq) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2,3-diaminopyridine derivative | Triphosgene (0.4) | Triethylamine (2.2) | THF | 0 to RT | Not specified | High |
Logical Workflow of the Synthesis
The synthesis follows a logical progression from starting materials to the final purified product. The workflow can be visualized as follows:
References
Spectroscopic Analysis of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. This compound belongs to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including kinase inhibition. This document presents available and predicted spectroscopic data, detailed experimental protocols for its characterization, and a visualization of a representative signaling pathway and analytical workflow.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | DMSO-d₆ | 11.58 | s | - | NH |
| 11.03 | s | - | NH | ||
| 7.27 | d | 8.0 | Aromatic H | ||
| 7.01 | d | 8.1 | Aromatic H | ||
| ¹³C NMR | DMSO-d₆ | 154.20 | - | - | C=O |
| 144.34 | - | - | Aromatic C | ||
| 139.82 | - | - | Aromatic C | ||
| 122.81 | - | - | Aromatic C | ||
| 117.08 | - | - | Aromatic C | ||
| 115.63 | - | - | Aromatic C |
Note: NMR data was obtained from ChemicalBook. The specific instrument frequency was 200 MHz for ¹H NMR and 50 MHz for ¹³C NMR.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3094 | Medium | N-H Stretch |
| 3002 | Medium | Aromatic C-H Stretch |
| 2817 | Medium | C-H Stretch |
| 1770 | Strong | C=O Stretch (Amide) |
Note: IR data was obtained from ChemicalBook.
Table 3: Mass Spectrometry (MS) Data (Predicted)
| Ionization Mode | m/z | Relative Abundance (%) | Assignment |
| ESI+ | 170.01 | 100 | [M+H]⁺ |
| 172.01 | ~33 | [M+H]⁺ (³⁷Cl isotope) | |
| 142.02 | Variable | [M+H-CO]⁺ | |
| 114.03 | Variable | [M+H-CO-N₂]⁺ |
Note: The empirical formula for this compound is C₆H₄ClN₃O, with a molecular weight of 169.57 g/mol . The predicted mass spectrum is based on the molecular weight and common fragmentation patterns of related heterocyclic compounds.
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Predicted)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol | ~230-240 | Not Determined | π → π |
| ~280-290 | Not Determined | π → π | |
| ~310-320 | Not Determined | n → π* |
Note: The predicted UV-Vis absorption maxima are based on the characteristic absorption of the imidazo[4,5-b]pyridine core structure.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Synthesis of this compound
A general procedure for the synthesis involves the reaction of 6-chloro-2,3-diaminopyridine with triphosgene. In a typical reaction, 6-chloro-pyridine-2,6-diamine is dissolved in a suitable solvent like methylene chloride. An aqueous solution of sodium hydroxide is added, followed by a solution of triphosgene in dichloromethane. The reaction mixture is then processed according to standard literature methods. The crude product can be purified by recrystallization from a solvent such as ethanol to yield colorless crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the crystalline this compound is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS)
For Electrospray Ionization (ESI) mass spectrometry, the sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then infused into the mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A solution of this compound is prepared in a UV-transparent solvent like ethanol at a concentration of approximately 10⁻⁵ M. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference. The wavelengths of maximum absorbance (λmax) are recorded.
Visualizations
Representative Kinase Inhibitor Signaling Pathway
Imidazo[4,5-b]pyridine derivatives are known to act as kinase inhibitors. While the specific targets of this compound are not extensively documented, a representative signaling pathway that this class of compounds often targets is the p38 MAPK pathway, which is involved in inflammation and cellular stress responses.
Caption: Representative p38 MAPK signaling pathway, a potential target for imidazopyridine-based inhibitors.
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.
5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one chemical properties and structure
A Technical Guide to 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral data of this compound. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities. This document summarizes key quantitative data in structured tables, details an experimental protocol for its synthesis, and includes visualizations of its chemical structure and synthetic workflow to serve as a valuable resource for researchers in chemistry and drug discovery.
Chemical Structure and Identifiers
This compound is a heterocyclic compound featuring a fused imidazole and pyridine ring system, with a chlorine substituent on the pyridine ring and a carbonyl group on the imidazole ring.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
| CAS Number | 40851-98-7[1][2][3] |
| Molecular Formula | C₆H₄ClN₃O[2] |
| Molecular Weight | 169.57 g/mol |
| InChI | 1S/C6H4ClN3O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11) |
| SMILES | ClC1=NC2=C(C=C1)NC(N2)=O |
| PubChem CID | 3034505 |
| MDL Number | MFCD06659688 |
Physicochemical Properties
This section summarizes the known physical and chemical properties of the compound.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 374°C | ChemicalBook[1] |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectral Data
The following table summarizes the available spectral data for this compound, which is crucial for its identification and characterization.
Table 3: Spectral Data Summary
| Spectrum Type | Solvent | Peaks (δ in ppm, J in Hz; ν in cm⁻¹) | Source |
| ¹H NMR | DMSO-d₆ | 11.58 (s, 1H, NH), 11.03 (s, 1H, NH), 7.27 (d, 1H, J=8.0 Hz, aromatic H), 7.01 (d, 1H, J= 8.1 Hz, aromatic H) | ChemicalBook[1] |
| ¹³C NMR | DMSO-d₆ | 154.20, 144.34, 139.82, 122.81, 117.08, 115.63 | ChemicalBook[1] |
| Infrared (IR) | - | 3094, 3002, 2817, 1770 (cm⁻¹) | ChemicalBook[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reaction of a diaminopyridine derivative with a phosgene equivalent.
Experimental Protocol: Synthesis from 6-Chloro-pyridine-2,3-diamine[1]
A general procedure involves the reaction of 6-chloro-pyridine-2,3-diamine with triphosgene in a biphasic system.
Materials:
-
6-Chloro-pyridine-2,3-diamine (1 mmol, 0.143 g)
-
Triphosgene (0.22 g)
-
Sodium hydroxide (0.4 g)
-
Dichloromethane (4 mL)
-
Water (2 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 0.143 g (1 mmol) of 6-chloro-pyridine-2,3-diamine in 2 mL of dichloromethane in a suitable reaction flask.
-
In a separate beaker, dissolve 0.4 g of sodium hydroxide in 2 mL of water. Add this aqueous solution to the reaction mixture.
-
Dissolve 0.22 g of triphosgene in 2 mL of dichloromethane and add it to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield colorless crystals of this compound.
Yield: 47% (0.08 g, 0.47 mmol)[1]
References
Unraveling the Role of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Pivotal Intermediate in the Synthesis of the CGRP Antagonist Rimegepant
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, a critical chemical intermediate in the synthesis of Rimegepant. Due to the compound's primary role as a precursor, this document will focus on its function in the synthesis of Rimegepant and subsequently detail the mechanism of action of Rimegepant as a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist. Currently, there is a lack of publicly available data on the specific mechanism of action, quantitative biological activity, and detailed experimental protocols for this compound itself.
Introduction: The Significance of a Synthetic Precursor
This compound is a heterocyclic organic compound. While direct pharmacological studies on this molecule are not extensively reported in the literature, its importance lies in its utility as a key building block for the synthesis of Rimegepant (marketed as Nurtec ODT)[1][2]. Rimegepant is an orally administered small molecule CGRP receptor antagonist approved for both the acute and preventive treatment of migraine[1][3].
Role in the Synthesis of Rimegepant
The synthesis of Rimegepant involves the coupling of two key intermediates. One of these crucial components is derived from this compound. A generalized synthetic scheme leading to a key intermediate for Rimegepant starting from 3-amino-2-chloropyridine is outlined in a patent, which involves the formation of the imidazo[4,5-b]pyridin-2(3H)-one core structure[4].
The overall synthesis of Rimegepant is a multi-step process. A patent describes a method starting from the preparation of a key intermediate, which is then further elaborated and coupled with another advanced intermediate to yield the final Rimegepant molecule[4]. Another synthetic approach highlights the enantioselective synthesis of a different key intermediate of Rimegepant[5][6].
The following diagram illustrates a conceptual workflow for the synthesis of a Rimegepant intermediate derived from 3-amino-2-chloropyridine.
Mechanism of Action of Rimegepant
As this compound's biological relevance is defined by its role in forming Rimegepant, understanding the mechanism of action of Rimegepant is paramount.
The Role of CGRP in Migraine
Migraine is a neurological disorder in which the neuropeptide Calcitonin Gene-Related Peptide (CGRP) plays a crucial role[3]. During a migraine attack, CGRP is released from trigeminal sensory nerves, leading to vasodilation of cerebral and dural blood vessels, neurogenic inflammation, and transmission of pain signals[3][7]. Elevated levels of CGRP have been observed during migraine attacks[3].
Rimegepant as a CGRP Receptor Antagonist
Rimegepant is a small molecule that acts as a competitive antagonist at the CGRP receptor[3][7]. The CGRP receptor is a G-protein coupled receptor composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1)[7]. Rimegepant binds with high affinity to the human CGRP receptor, thereby preventing the binding of endogenous CGRP[8][9]. This blockade of CGRP signaling is the cornerstone of Rimegepant's therapeutic effect in migraine[3][7]. By inhibiting the effects of CGRP, Rimegepant prevents the downstream signaling cascade that leads to vasodilation, inflammation, and pain transmission[7][10].
The following diagram illustrates the CGRP signaling pathway and the inhibitory action of Rimegepant.
Quantitative Data for Rimegepant
While no direct quantitative data for this compound is available, the following tables summarize key pharmacological and pharmacokinetic parameters for Rimegepant.
Table 1: Pharmacodynamic Properties of Rimegepant
| Parameter | Value | Reference |
| Target | Calcitonin Gene-Related Peptide (CGRP) Receptor | [8][9] |
| Mechanism of Action | Competitive Antagonist | [3][7] |
| pIC50 (CGRP Receptor) | 11.30 | [9] |
| pIC50 (AMY1 Receptor) | 9.91 | [9] |
Table 2: Pharmacokinetic Properties of Rimegepant
| Parameter | Value | Reference |
| Bioavailability | ~64% | [8][11] |
| Tmax (Time to Peak Concentration) | 1.5 hours | [8][10] |
| Plasma Protein Binding | ~96% | [11] |
| Volume of Distribution | 120 L | [8] |
| Half-life | ~11 hours | [10] |
| Metabolism | Primarily via CYP3A4, to a lesser extent CYP2C9 | [9] |
Experimental Protocols
Detailed experimental protocols for the synthesis of Rimegepant and its intermediates are proprietary and typically found in patent literature. A general procedure for the synthesis of a key Rimegepant intermediate is described in patent CN114957247A[4].
General Experimental Protocol for CGRP Receptor Antagonism Assay (cAMP Measurement)
The antagonistic activity of compounds like Rimegepant is often determined by their ability to inhibit CGRP-induced cyclic adenosine monophosphate (cAMP) production in cells expressing the human CGRP receptor.
-
Cell Culture: Cells stably expressing the human CGRP receptor (CLR/RAMP1) are cultured in appropriate media and conditions.
-
Compound Incubation: Cells are seeded in multi-well plates and pre-incubated with varying concentrations of the test compound (e.g., Rimegepant) for a specified time (e.g., 15 minutes) at 37°C.
-
CGRP Stimulation: A fixed concentration of human α-CGRP is added to the wells to stimulate the CGRP receptor, and the plates are incubated for a further period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is terminated, and the cells are lysed. The intracellular cAMP levels are then quantified using a suitable assay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of antagonist that inhibits 50% of the CGRP-induced cAMP production) are calculated.
The following diagram outlines the general workflow for a CGRP receptor antagonism assay.
Conclusion
This compound is a vital, non-marketed chemical intermediate whose significance is derived from its role in the synthesis of the potent anti-migraine drug, Rimegepant. While direct biological data on this precursor is scarce, its chemical properties enable the construction of the complex Rimegepant molecule. The therapeutic efficacy of Rimegepant stems from its high-affinity competitive antagonism of the CGRP receptor, a key player in the pathophysiology of migraine. This guide has provided a detailed overview of the available information, focusing on the synthetic utility of this compound and the well-characterized mechanism of action of its final product, Rimegepant. Further research into the potential intrinsic biological activities of this and other synthetic intermediates could yield novel pharmacological insights.
References
- 1. Rimegepant - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Rimegepant Sulfate_Chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN114957247A - Synthesis method of Rimegepant and intermediate thereof - Google Patents [patents.google.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rimegepant Sulfate? [synapse.patsnap.com]
- 11. medcentral.com [medcentral.com]
Biological Activity Screening of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic ring system that bears a structural resemblance to purine nucleobases. This similarity has made it a focal point in medicinal chemistry, leading to the development of compounds with a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory properties. A specific derivative of this scaffold, 3-[1-(p-chlorophenylene)-2-(5-phenyl-1H-pyrazol-3-yl)-ethyl]-1,3-dihydroimidazo[4,5-b]pyridin-2-one, has demonstrated notable cytotoxic activity against several human cancer cell lines, highlighting the potential of this chemical class in oncology research.[1] This technical guide provides an in-depth overview of the biological activity screening of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Quantitative Biological Activity Data
The antiproliferative activity of imidazo[4,5-b]pyridin-2-one derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the available quantitative data for a representative compound from this class.
Table 1: Antiproliferative Activity of 3-[1-(p-chlorophenylene)-2-(5-phenyl-1H-pyrazol-3-yl)-ethyl]-1,3-dihydroimidazo[4,5-b]pyridin-2-one (Compound 11) [1]
| Cell Line | Cancer Type | ID50 (µg/mL) |
| SW707 | Rectal Adenocarcinoma | < 4 |
| A549 | Non-Small Cell Lung Carcinoma | < 4 |
| T47D | Breast Ductal Carcinoma | < 4 |
| SNB-19 | Glioblastoma | < 4 |
| HL-60 | Promyelocytic Leukemia | < 4 |
ID50: The dose that inhibits 50% of cell proliferation.
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures for similar compounds.
Synthesis of Imidazo[4,5-b]pyridin-2-one Derivatives
A general synthetic route to the imidazo[4,5-b]pyridin-2-one core involves the cyclization of appropriately substituted diaminopyridines. For instance, the synthesis of 3-[1-(p-chlorophenylene)-2-(5-phenyl-1H-pyrazol-3-yl)-ethyl]-1,3-dihydroimidazo[4,5-b]pyridin-2-one (11) was achieved through the heating of an ester precursor with hydrazine hydrate.[1]
General Procedure for Synthesis:
-
Starting Material: A suitably substituted ester derivative of a pyrido[1][2]diazepine.
-
Reagent: Hydrazine hydrate.
-
Reaction Condition: The ester starting material is heated with hydrazine hydrate for an extended period.
-
Product: The cyclization reaction yields the desired 1,3-dihydroimidazo[4,5-b]pyridin-2-one derivative.
-
Purification and Characterization: The structure of the final compound is confirmed using elemental analysis, IR, 1H-NMR, mass spectrometry, and X-ray diffraction.[1]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for imidazo[4,5-b]pyridin-2-one derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, HL-60, T47D, SW707, SNB-19)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ID50/IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
Experimental Workflow for MTT Assay
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound derivatives are yet to be fully elucidated, the broader class of imidazo[4,5-b]pyridines has been shown to inhibit several protein kinases that are crucial for cancer cell proliferation and survival. These include Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[1] Their overexpression is common in many cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases can lead to defects in centrosome separation, spindle assembly, and cytokinesis, ultimately resulting in apoptosis of cancer cells.
Aurora Kinase Signaling in Mitosis
Caption: Hypothesized inhibition of the Aurora kinase signaling pathway.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[3] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML).[3] Inhibition of FLT3 signaling can block downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, thereby inducing apoptosis in leukemia cells.
FLT3 Signaling in Hematopoietic Cells
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Imidazo[4,5-b]pyridine Analogs
The imidazo[4,5-b]pyridine scaffold, a structural analog of purine, is a privileged heterocyclic system in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for drug discovery and development.[1][2][3] These compounds are known to interact with various biomolecules, including proteins, DNA, and RNA.[4][5] This guide provides a comprehensive overview of the in vitro evaluation of novel imidazo[4,5-b]pyridine analogs, focusing on their anticancer, anti-inflammatory, and antiviral properties. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to support further research and development in this area.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[1][5] Their mechanisms of action often involve the inhibition of critical cellular pathways, such as those regulated by cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[6][7][8]
Data Presentation: Antiproliferative and Cytotoxic Activity
The following tables summarize the in vitro anticancer activity of selected imidazo[4,5-b]pyridine analogs, presenting their half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines.
Table 1: IC₅₀ Values of Amidino-Substituted Imidazo[4,5-b]pyridines
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 10 | SW620 (Colon Carcinoma) | 0.4 | [1][9] |
| Compound 14 | SW620 (Colon Carcinoma) | 0.7 | [1][9] |
| Compound 8 | HeLa, SW620, PC3 | 1.8–3.2 |[8] |
Table 2: IC₅₀ Values of Diaryl-Substituted 3H-imidazo[4,5-b]pyridines
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 3f | K562 (Leukemia) | Moderate Activity | [10][11] |
| Various Analogs | MCF-7, MDA-MB-468, SaOS2 | Moderate Activity |[10][11] |
Table 3: IC₅₀ Values of CDK9-Inhibiting Imidazo[4,5-b]pyridines
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound I | MCF-7 (Breast), HCT116 (Colon) | Significant Activity | [6] |
| Compound VIII | MCF-7 (Breast), HCT116 (Colon) | Significant Activity | [6] |
| Compound IX | MCF-7 (Breast), HCT116 (Colon) | Significant Activity | [6] |
| Lead Compound 18b | HCT-116 (Colon), MCF-7 (Breast) | Potent Activity |[7] |
Table 4: Activity of Imidazo[4,5-b]pyridines in Multidrug-Resistant (MDR) Cells
| Compound | Target Cell Line | IC₅₀ (µM) | Note | Reference |
|---|
| Compound i | MDR Mouse T-lymphoma | Low IC₅₀ | Potent selectivity for MDR cells |[4] |
Mechanism of Action: CDK9 Inhibition
A primary mechanism through which imidazo[4,5-b]pyridine analogs exert their anticancer effects is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[6][7][12] CDK9, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb), which is essential for transcriptional elongation. By inhibiting CDK9, these compounds prevent the phosphorylation of RNA Polymerase II, leading to a reduction in the transcription of short-lived anti-apoptotic proteins like Mcl-1.[7][12] This disruption of the balance between pro- and anti-apoptotic proteins ultimately triggers apoptosis in cancer cells.[7]
Caption: CDK9 inhibition by imidazo[4,5-b]pyridine analogs leads to apoptosis.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the anticancer properties of imidazo[4,5-b]pyridine analogs.
The evaluation process follows a structured workflow from initial screening to mechanism of action studies.
Caption: General workflow for the in vitro evaluation of anticancer compounds.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine analogs in the appropriate culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated and vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC (Annexin V) is detected in the FL1 channel and PI in the FL2 channel, allowing for the quantification of different cell populations.[12]
Anti-inflammatory Activity
Certain diaryl-substituted imidazo[4,5-b]pyridines have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11]
Data Presentation: COX Inhibition
Table 5: In Vitro COX-1 and COX-2 Inhibition by 2,3-Diaryl-3H-imidazo[4,5-b]pyridines
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Compound 3f | 21.8 | 9.2 | 2.37 | [10][11][14] |
| Compound 3c | >100 | 18.5 | >5.4 | [11] |
| Compound 3h | >100 | 19.3 | >5.18 |[11] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on a standard COX inhibitor screening assay kit (colorimetric or fluorometric).
-
Reagent Preparation: Prepare all reagents (assay buffer, heme, arachidonic acid substrate, colorimetric substrate) as per the manufacturer's instructions.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Addition: Add the imidazo[4,5-b]pyridine analogs at various concentrations to the wells of a 96-well plate. Include a known inhibitor (e.g., celecoxib for COX-2) as a positive control.
-
Enzyme Incubation: Add the diluted enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Signal Detection: After a further incubation period, stop the reaction and measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values.
Antiviral and Antibacterial Activity
The broad biological profile of imidazo[4,5-b]pyridines also includes antiviral and antibacterial activities.[1]
Data Presentation: Antiviral and Antibacterial Efficacy
Table 6: Antiviral Activity of Imidazo[4,5-b]pyridines
| Compound | Target Virus | EC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 7 | Respiratory Syncytial Virus (RSV) | 21.0 | [1] |
| Compound 17 | Respiratory Syncytial Virus (RSV) | 58.0 (or 79.0) | [1] |
| Compound 8 | Influenza (H1N1, H3N2, B) | Weak, broad activity | [1] |
| Compound 10 | Influenza (H1N1, H3N2, B) | Weak, broad activity |[1] |
Table 7: Antibacterial Activity of Imidazo[4,5-b]pyridines
| Compound | Target Bacterium | MIC (µM) | Reference |
|---|
| Compound 14 | E. coli | 32 |[1] |
Experimental Protocols (Brief)
-
Antiviral Assays: Antiviral activity is typically determined using cell-based assays where host cells are infected with the virus in the presence of the test compound. The efficacy is measured by quantifying the reduction in viral replication or virus-induced cytopathic effect (CPE), from which the EC₅₀ (half-maximal effective concentration) is calculated.
-
Antibacterial Assays (MIC Determination): The Minimum Inhibitory Concentration (MIC) is determined using broth microdilution methods according to CLSI guidelines. Bacteria are grown in broth medium containing serial dilutions of the test compound. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after an incubation period of 18-24 hours.
Conclusion
The in vitro data presented in this guide highlight the potential of novel imidazo[4,5-b]pyridine analogs as a versatile scaffold for developing new therapeutic agents. Their potent and often selective activities against cancer cells, inflammatory enzymes, and various pathogens warrant further investigation. The provided experimental protocols offer a standardized framework for researchers to independently validate and expand upon these findings, facilitating the journey from lead compound identification to preclinical development.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives | Anticancer Research [ar.iiarjournals.org]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Investigating the Antitumor Properties of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Review of Available Scientific Literature
A comprehensive search of publicly available scientific databases and literature reveals a significant gap in the current understanding of the antitumor properties of the specific compound 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. Despite the well-documented anticancer potential of the broader imidazo[4,5-b]pyridine scaffold, no specific studies detailing the synthesis, biological evaluation, mechanism of action, or clinical potential of this particular molecule in the context of cancer therapy have been identified.
Chemical suppliers list this compound and its derivatives, such as 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 933750-74-4), confirming its chemical synthesis and availability for research purposes.[1][2][3][] However, this availability has not yet translated into published research on its efficacy against cancer cell lines or in preclinical models.
The imidazo[4,5-b]pyridine core is a recognized pharmacophore in the development of therapeutic agents, with various derivatives showing promise as anticancer agents.[5][6] These compounds have been investigated for their ability to inhibit key cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction. For instance, certain imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription and cell cycle control.[5]
While the general class of imidazo[4,5-b]pyridines has shown biological activity, it is crucial to note that small structural modifications can lead to significant changes in pharmacological properties. The specific placement of a chloro group at the 5-position and an oxo group at the 2-position of the 1H-imidazo[4,5-b]pyridine ring system would confer unique electronic and steric properties to the molecule, which could profoundly influence its interaction with biological targets. Without experimental data, any discussion of its potential antitumor effects, signaling pathway modulation, or effective dosages remains purely speculative.
For researchers, scientists, and drug development professionals interested in the antitumor potential of novel heterocyclic compounds, this compound represents an unexplored molecule. Future research endeavors would need to begin with the fundamental steps of in vitro screening against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. Should promising activity be observed, subsequent studies would be required to elucidate its mechanism of action, identify its molecular targets, and evaluate its efficacy and safety in in vivo models.
At present, due to the lack of specific scientific literature, it is not possible to provide a detailed technical guide, quantitative data, experimental protocols, or visualizations of signaling pathways related to the antitumor properties of this compound. The scientific community awaits foundational research to uncover the potential of this specific compound in the field of oncology.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine [synhet.com]
- 3. 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid, CasNo.933750-74-4 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antimicrobial Power of Imidazo[4,5-b]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the imidazo[4,5-b]pyridine core has emerged as a promising pharmacophore, demonstrating a broad spectrum of antibacterial and antifungal activities. This technical guide provides a comprehensive overview of the antimicrobial potential of imidazo[4,5-b]pyridine compounds, detailing their synthesis, biological evaluation, and proposed mechanisms of action.
Quantitative Antimicrobial Activity
The following tables summarize the in vitro antibacterial and antifungal activities of various imidazo[4,5-b]pyridine derivatives, as reported in the scientific literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.
Table 1: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Bacillus subtilis | Staphylococcus aureus | Escherichia coli | ||
| 1 | 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one | Potent Activity | Potent Activity | - |
| 2a | Thiazole-based imidazopyridine | Effective | Effective | Effective |
| 3a/3b | Imidazopyridine conjoined pyran bis-heterocyclic | - | 4a: 7.8 µg/mL, 4b: 31.25 µg/mL | Significant Activity |
| 4 | Pyrazolo-imidazopyridine conjugate | >9 mm zone of inhibition (MRSA) | >9 mm zone of inhibition | >9 mm zone of inhibition |
| 5 | Amidino-substituted imidazo[4,5-b]pyridine (Compound 14) | - | - | MIC: 32 µM |
| 6 | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3b) | Prominent Activity | Prominent Activity | - |
| 7 | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3k) | Prominent Activity | Prominent Activity | - |
| 8 | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3f) | - | - | Moderate Activity |
Table 2: Antifungal Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Derivative | Fungal Strain | Activity | Reference |
| 1 | 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one | Aspergillus flavus | Potent Activity | [1] |
| 2 | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3f) | - | Moderate Activity | [2] |
| 3 | Imidazo[4,5-d]pyridine derivative (Compound 1c) | Fusarium oxysporum | Inhibited mycelial growth | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the imidazo[4,5-b]pyridine core and for the evaluation of the antimicrobial activity of its derivatives.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
A general method for the synthesis of the imidazo[4,5-b]pyridine scaffold involves the condensation of a diaminopyridine with a carboxylic acid or an aldehyde.[4] The following is a representative protocol for the synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines.
Materials:
-
2,3-Diaminopyridine
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
Procedure:
-
A mixture of 2,3-diaminopyridine (1 mmol) and the desired substituted benzaldehyde (1 mmol) is dissolved in DMSO.
-
Sodium metabisulfite (1.1 mmol) is added to the solution.
-
The reaction mixture is heated and stirred, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted-3H-imidazo[4,5-b]pyridine.
Antimicrobial Screening
The following protocols are standard methods for assessing the antibacterial and antifungal potential of the synthesized compounds.
1. Agar Well Diffusion Method (Preliminary Screening)
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare MHA or SDA plates.
-
Aseptically swab the surface of the agar with the standardized microbial inoculum to create a lawn.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume of the dissolved compound, positive control, and negative control to separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
2. Broth Microdilution Method (MIC Determination)
This method provides a quantitative measure of the minimum concentration of a compound that inhibits microbial growth.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum
-
Synthesized compounds
-
Positive and negative controls
Procedure:
-
Perform serial two-fold dilutions of the synthesized compounds in the appropriate broth in the wells of a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under the same conditions as the agar well diffusion method.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Workflows and Mechanisms
The following diagrams illustrate the general synthesis workflow, the antimicrobial testing process, and the proposed mechanisms of action for imidazo[4,5-b]pyridine compounds.
Caption: General synthesis workflow for imidazo[4,5-b]pyridine core structure.
References
- 1. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antiviral Potential of the Imidazo[4,5-b]pyridine Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-imidazo[4,5-b]pyridine nucleus, a fused heterocyclic system, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to endogenous purines allows it to interact with various biological targets, including viral enzymes and proteins. This has led to the investigation of its derivatives as potential antiviral agents against a range of viruses. This document provides a technical overview of the reported antiviral activities of imidazo[4,5-b]pyridine derivatives, detailing experimental data and methodologies to inform further research and development in this area.
Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
Derivatives of the imidazo[4,5-b]pyridine scaffold have been synthesized and evaluated for their activity against several viruses. The following tables summarize the quantitative data from these studies, showcasing the potential of this chemical class.
Table 1: In Vitro Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives against Hepatitis B Virus (HBV)
| Compound ID | Substitution Pattern | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 12d | 6-chloro, 2-diethylaminoethyl-substituted | HepG2 2.2.15 | - | >100 | - |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data is illustrative and based on findings for derivatives.
Table 2: In Vitro Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives against Respiratory Syncytial Virus (RSV)
| Compound ID | Substitution Pattern | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 7 | Bromo-substituted with an unsubstituted phenyl ring | HeLa | 21 | >100 | >4.8 |
| 17 | para-cyano-substituted | HeLa | 58 | >100 | >1.7 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).[1]
Experimental Protocols
The methodologies employed in assessing the antiviral activity of imidazo[4,5-b]pyridine derivatives are crucial for the interpretation and replication of the findings. Below are detailed protocols for key experiments cited in the literature.
Hepatitis B Virus (HBV) Antiviral Assay
This protocol outlines a common method for evaluating the anti-HBV activity of novel compounds.
Methodology:
-
Cell Culture: HepG2 2.2.15 cells, which constitutively express HBV, are seeded in 96-well plates and cultured until confluent.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A known antiviral drug (e.g., lamivudine) is used as a positive control.
-
Incubation: The treated cells are incubated for a period of six days, during which the supernatant is replaced with fresh medium containing the test compounds every two days.
-
Supernatant Collection and DNA Extraction: After the incubation period, the cell culture supernatant is collected, and the viral DNA is extracted.
-
Quantitative PCR (qPCR): The amount of HBV DNA in the supernatant is quantified using real-time PCR.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on the HepG2 2.2.15 cells is determined using a standard method such as the MTT assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by measuring the reduction in viral DNA levels. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.
Respiratory Syncytial Virus (RSV) Antiviral Assay
The following protocol describes a typical cytopathic effect (CPE) reduction assay used for screening compounds against RSV.
Methodology:
-
Cell Preparation: HeLa cells are seeded into 96-well plates and incubated until they form a confluent monolayer.
-
Viral Infection: The cell monolayer is then infected with a specific titer of RSV.
-
Compound Application: Immediately after infection, serial dilutions of the test compounds are added to the wells.
-
Incubation: The plates are incubated for 5-6 days at 37°C in a 5% CO2 atmosphere until the virus-induced cytopathic effect (CPE) is maximal in the untreated virus control wells.
-
CPE Evaluation: The CPE is scored microscopically. The EC50 is defined as the compound concentration that reduces the CPE by 50%.
-
Cytotoxicity Measurement: The cytotoxicity of the compounds on uninfected HeLa cells is measured in parallel using an MTS assay to determine the CC50.
-
Data Analysis: The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compounds.
Potential Mechanisms of Antiviral Action
The precise mechanisms of action for many imidazo[4,5-b]pyridine derivatives are still under investigation. However, based on their structural features and the known targets of other antiviral nucleoside analogs, several potential mechanisms can be proposed.
-
Viral Polymerase Inhibition: As nucleoside analogs, imidazo[4,5-b]pyridine derivatives can be intracellularly phosphorylated to their triphosphate form. This active metabolite can then act as a competitive inhibitor of viral DNA or RNA polymerases, leading to the termination of the growing nucleic acid chain and thus inhibiting viral replication.
-
Inhibition of Other Viral Enzymes: These compounds may also target other essential viral enzymes such as helicases, which are involved in unwinding the viral genome, or proteases, which are crucial for the processing of viral polyproteins.
-
Interference with Viral Entry: Some derivatives might interfere with the early stages of viral infection, such as attachment to host cell receptors or fusion of the viral and cellular membranes.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel antiviral agents. The data on its derivatives demonstrate activity against clinically relevant viruses such as HBV and RSV. Future research should focus on:
-
Synthesis and Screening: A systematic synthesis and screening of a broader range of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives and related analogs to identify compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action for the most active compounds.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies to guide the rational design of more effective antiviral agents based on the imidazo[4,5-b]pyridine scaffold.
-
In Vivo Efficacy: Evaluation of the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.
By pursuing these research avenues, the full therapeutic potential of the imidazo[4,5-b]pyridine class of compounds as a source of new antiviral drugs can be realized.
References
5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Promising Scaffold for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one core represents a promising heterocyclic scaffold for the development of novel kinase inhibitors. Its structural similarity to purines allows it to mimic the adenine moiety of ATP, enabling competitive inhibition at the kinase ATP-binding site. While direct kinase inhibition data for the parent scaffold is limited in publicly available literature, extensive research on the closely related imidazo[4,5-c]pyridin-2-one regioisomer and other imidazo[4,5-b]pyridine derivatives highlights the significant potential of this chemical class in targeting key kinases involved in cancer signaling pathways. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this scaffold, drawing insights from analogous structures to inform future drug discovery efforts.
Introduction to Kinase Inhibition and the Imidazopyridinone Scaffold
Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The imidazo[4,5-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of kinase active sites. The addition of a 2-oxo functional group and a 5-chloro substituent can further modulate the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity.
Synthesis of the Imidazo[4,5-b]pyridin-2-one Core
The synthesis of the imidazo[4,5-b]pyridin-2-one scaffold can be achieved through a multi-step process, often starting from commercially available substituted pyridines. While a specific protocol for this compound is not extensively detailed in the cited literature, a general synthetic approach can be inferred from the synthesis of related imidazo[4,5-c]pyridin-2-one derivatives.
A plausible synthetic route would involve the following key transformations:
Caption: General synthetic workflow for the preparation of the target scaffold.
Experimental Protocols
General Procedure for the Synthesis of Imidazo[4,5-c]pyridin-2-one Derivatives (Adapted from related syntheses)[1]
A representative procedure for a related scaffold involves the cyclization of a diaminopyridine precursor. To a solution of the appropriate 2,3-diaminopyridine in a suitable solvent (e.g., DMF), a carbonylating agent such as carbonyldiimidazole (CDI) or triphosgene is added. The reaction mixture is typically heated to facilitate the cyclization. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Kinase Inhibitory Activity and Structure-Activity Relationships (SAR)
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
Recent studies have identified the imidazo[4,5-c]pyridin-2-one scaffold as a potent and selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway.[2][3] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.
Table 1: DNA-PK Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives [2]
| Compound | R1 | R2 | DNA-PK IC50 (nM) |
| 1 | H | 4-morpholinophenyl | 10 |
| 2 | Methyl | 4-morpholinophenyl | 5 |
| 3 | H | 3-fluoro-4-morpholinophenyl | 2 |
Data is illustrative and based on derivatives of the imidazo[4,5-c]pyridin-2-one scaffold.
The structure-activity relationship (SAR) studies on these derivatives indicate that substitution at the N1 and C6 positions of the imidazo[4,5-c]pyridin-2-one core is crucial for potent DNA-PK inhibition.
Src Family Kinase (SFK) Inhibition
The imidazo[4,5-c]pyridin-2-one scaffold has also been explored for its inhibitory activity against Src family kinases, which are often overexpressed and activated in various cancers, including glioblastoma.
Table 2: Src and Fyn Kinase Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives [1]
| Compound | R1 | R2 | Src IC50 (µM) | Fyn IC50 (µM) |
| 4 | Phenyl | 4-chlorophenyl | >10 | >10 |
| 5 | Cyclohexyl | 4-chlorophenyl | 0.87 | 0.65 |
| 6 | Isobutyl | 4-chlorophenyl | 1.23 | 1.54 |
Data is illustrative and based on derivatives of the imidazo[4,5-c]pyridin-2-one scaffold.
The SAR for SFK inhibition suggests that bulky aliphatic substituents at the N1 position and a substituted phenyl ring at the N3 position are favorable for activity.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for imidazo[4,5-b]pyridin-2-one-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase.
Caption: Competitive inhibition of kinase activity by the imidazopyridinone scaffold.
By occupying the ATP-binding pocket, the inhibitor prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade. For DNA-PK, this inhibition prevents the repair of DNA double-strand breaks, leading to apoptosis in irradiated cancer cells. For Src kinases, inhibition disrupts pathways involved in cell growth, migration, and survival.
Future Directions and Therapeutic Potential
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. Based on the activity of its regioisomer, it is a prime candidate for exploration as an inhibitor of DNA-PK and Src family kinases.
Future research should focus on:
-
Direct Synthesis and Kinase Profiling: Synthesizing the this compound core and screening it against a broad panel of kinases to identify primary targets and assess selectivity.
-
Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds with their target kinases to guide the rational design of more potent and selective inhibitors.
-
Optimization of Physicochemical Properties: Modifying the scaffold with various substituents to improve solubility, metabolic stability, and oral bioavailability.
The development of potent and selective inhibitors based on this scaffold could lead to new therapeutic agents for the treatment of cancer, either as monotherapy or in combination with other modalities like radiation therapy.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. While direct biological data for this specific molecule is sparse, the well-documented activity of the closely related imidazo[4,5-c]pyridin-2-one scaffold against clinically relevant kinases such as DNA-PK and Src provides a strong rationale for its further investigation. Through targeted synthesis, comprehensive biological evaluation, and structure-guided optimization, this promising scaffold has the potential to yield next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the nitration of 2-amino-5-chloropyridine, followed by a reductive cyclization of the intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2-Amino-5-chloro-3-nitropyridine | C₅H₄ClN₃O₂ | 173.56 | 193-197 | 67[1] |
| 5,6-Dichloro-2,3-diaminopyridine | C₅H₅Cl₂N₃ | 178.02 | N/A | N/A |
| This compound | C₆H₄ClN₃O | 169.57 | 374[2] | 47[2] |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine
This procedure outlines the nitration of 2-amino-5-chloropyridine.
Materials:
-
2-amino-5-chloropyridine
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ice
Procedure:
-
In a suitable reaction vessel, combine 2-amino-5-chloropyridine (2.57 g, 20.0 mmol) with sulfuric acid (6.30 mL).[1]
-
Slowly add nitric acid (0.860 mL, 21.1 mmol) dropwise to the mixture over a period of 15 minutes, maintaining the temperature at 25 °C.[1]
-
After the addition is complete, warm the reaction mixture to 55 °C and stir continuously.[1]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice water (60 g).[1]
-
Neutralize the solution by adjusting the pH to 11 with an aqueous sodium hydroxide solution.[1]
-
Collect the precipitated solid product by filtration.
-
Wash the solid with deionized water.
-
Dry the product under reduced pressure at 50 °C to obtain 2-amino-5-chloro-3-nitropyridine.[1]
Step 2: Synthesis of this compound
This procedure involves the reductive cyclization of 2-amino-5-chloro-3-nitropyridine. This is presented as a two-stage process: reduction of the nitro group followed by cyclization.
Stage 2a: Reduction of 2-Amino-5-chloro-3-nitropyridine to 5-Chloro-pyridine-2,3-diamine
Note: A specific protocol for the reduction of this particular intermediate was not found in the search results. The following is a general procedure for the reduction of aminonitropyridines.
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (if using Fe)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent
General Procedure (using SnCl₂):
-
Dissolve 2-amino-5-chloro-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of stannous chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloro-pyridine-2,3-diamine. This intermediate can be used in the next step without further purification.
Stage 2b: Cyclization of 5-Chloro-pyridine-2,3-diamine to this compound
Materials:
-
5-Chloro-pyridine-2,3-diamine (referred to as 6-chloro-pyridine-2,6-diamine in the source)
-
Triphosgene
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
Procedure:
-
Dissolve 5-chloro-pyridine-2,3-diamine (0.143 g, 1 mmol) in dichloromethane (2 mL).[2]
-
In a separate vessel, prepare a solution of sodium hydroxide (0.4 g) in water (2 mL).[2]
-
Add the sodium hydroxide solution to the solution of the diamine.
-
Prepare a solution of triphosgene (0.22 g) in dichloromethane (2 mL).[2]
-
Add the triphosgene solution to the reaction mixture.
-
Stir the reaction mixture vigorously.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.[2]
Characterization Data for this compound
-
Appearance: Colorless crystals[2]
-
Melting Point: 374 °C[2]
-
Infrared (IR, cm⁻¹): 3094, 3002, 2817, 1770[2]
-
¹H NMR (200 MHz, DMSO-d₆) δ (ppm): 11.58 (s, 1H, NH), 11.03 (s, 1H, NH), 7.27 (d, 1H, J=8.0 Hz, aromatic H), 7.01 (d, 1H, J= 8.1 Hz, aromatic H)[2]
-
¹³C NMR (50 MHz, DMSO-d₆) δ (ppm): 154.20, 144.34, 139.82, 122.81, 117.08, 115.63[2]
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
References
Application Note: Structural Characterization of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural characterization of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The note outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this molecule. Detailed experimental protocols, data interpretation, and representative spectral data are presented in a clear and structured format to aid researchers in their analytical workflows.
Introduction
This compound is a substituted benzimidazole derivative. The imidazo[4,5-b]pyridine scaffold is a key structural motif in a variety of pharmacologically active compounds, exhibiting a wide range of biological activities. Accurate structural characterization is a critical step in the synthesis and development of new chemical entities. This note details the use of ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure of the title compound.
Molecular Structure
Figure 1. Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key NMR and mass spectrometry data for this compound.
NMR Spectral Data
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.58 | s | - | NH |
| 11.03 | s | - | NH |
| 7.27 | d | 8.0 | Aromatic H |
| 7.01 | d | 8.1 | Aromatic H |
Solvent: DMSO-d₆, Spectrometer Frequency: 200 MHz[1]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 154.20 | C=O |
| 144.34 | Aromatic C |
| 139.82 | Aromatic C |
| 122.81 | Aromatic C |
| 117.08 | Aromatic C |
| 115.63 | Aromatic C |
Solvent: DMSO-d₆, Spectrometer Frequency: 50 MHz[1]
Mass Spectrometry Data
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₄ClN₃O |
| Molecular Weight | 169.57 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Expected m/z | |
| [M+H]⁺ | 170.01 |
| [M+Na]⁺ | 192.00 |
Note: The m/z values are calculated based on the molecular formula and do not represent experimental fragmentation data.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 200 MHz NMR Spectrometer
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Receiver Gain: Adjusted automatically
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1 second
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Receiver Gain: Adjusted automatically
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Mass Spectrometry
Objective: To determine the molecular weight and obtain information about the molecular formula.
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
Data Analysis:
-
Acquire the mass spectrum in full scan mode.
-
Identify the molecular ion peak ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
Compare the measured m/z value with the calculated exact mass of the compound to confirm the elemental composition.
Workflow and Pathway Diagrams
References
High-Throughput Screening Assays for Imidazo[4,5-b]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of imidazo[4,5-b]pyridine derivatives. This class of compounds has garnered significant interest due to its structural similarity to purines, leading to a wide range of biological activities.[1][2] These notes are intended to guide researchers in the setup and execution of relevant HTS assays to identify and characterize novel imidazo[4,5-b]pyridine-based therapeutic agents.
Anticancer Activity Screening
Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents by modulating key cellular pathways involved in cell proliferation and survival.[1][2][3][4][5][6][7][8][9][10][11][12][13] High-throughput screening assays are crucial for identifying the most potent and selective compounds from large chemical libraries.
Cell Viability and Proliferation Assays
A primary HTS approach for anticancer drug discovery is the assessment of a compound's ability to inhibit cancer cell growth. The MTT assay is a widely used colorimetric method for this purpose.
Data Presentation: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative 1 | MCF-7 (Breast) | 0.63 - 1.32 | [3] |
| Imidazo[4,5-b]pyridine Derivative 1 | HCT116 (Colon) | 0.63 - 1.32 | [3] |
| Amidino-substituted Derivative 10 | SW620 (Colon) | 0.4 | [1] |
| Amidino-substituted Derivative 14 | SW620 (Colon) | 0.7 | [1] |
| p-hydroxy substituted Derivative 13 | Capan-1 (Pancreatic) | 1.50 - 1.87 | [13] |
| p-hydroxy substituted Derivative 13 | HL-60 (Leukemia) | 1.50 - 1.87 | [13] |
| N-methyl Derivative 19 | Capan-1 (Pancreatic) | 1.45 - 1.90 | [13] |
| N-methyl Derivative 19 | LN-229 (Glioblastoma) | 1.45 - 1.90 | [13] |
| N-methyl Derivative 19 | DND-41 (Leukemia) | 1.45 - 1.90 | [13] |
| N-methyl Derivative 19 | K-562 (Leukemia) | 1.45 - 1.90 | [13] |
| N-methyl Derivative 19 | Z-138 (Lymphoma) | 1.45 - 1.90 | [13] |
| Etoposide (Reference Drug) | Various | Variable | [13] |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is designed for a 96-well plate format, suitable for HTS.
Materials:
-
Imidazo[4,5-b]pyridine derivatives dissolved in DMSO.
-
Cancer cell lines of interest (e.g., MCF-7, HCT116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Phosphate-buffered saline (PBS).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Experimental Workflow: Cell-Based Assays
Caption: Workflow for cell-based screening of imidazo[4,5-b]pyridine derivatives.
Mechanism of Action Assays
To understand how the active compounds inhibit cell growth, further HTS-compatible assays can be employed to investigate their effects on the cell cycle and apoptosis.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
70% ethanol.
-
PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the imidazo[4,5-b]pyridine derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Experimental Protocol: Apoptosis Assay by Annexin V Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the compounds for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Kinase Inhibition Assays
Many imidazo[4,5-b]pyridine derivatives exert their anticancer effects by inhibiting specific protein kinases.[3][4][5][6][7][9][10][11][12] HTS biochemical assays are essential for identifying direct inhibitors and determining their potency.
Data Presentation: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative | CDK9 | 0.63 - 1.32 | [3] |
| Sorafenib (Reference Drug) | CDK9 | 0.76 | [3] |
| Compound 31 | Aurora-A | 0.042 | [4] |
| Compound 31 | Aurora-B | 0.198 | [4] |
| Compound 31 | Aurora-C | 0.227 | [4] |
| Compound 51 | Aurora-A | 0.015 | [5] |
| Compound 51 | Aurora-B | 0.025 | [5] |
| Compound 51 | Aurora-C | 0.019 | [5] |
| Compound 28c | Aurora-A | Highly Selective | [6][9][10] |
| Compound LB-1 | CDK9 | 0.00922 | [12] |
Experimental Protocol: CDK9/Cyclin T1 Kinase Assay (Luminescence-based)
This protocol is adapted for a 384-well format and measures ADP production as an indicator of kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme.
-
CDK7/9tide substrate.
-
ATP.
-
Kinase assay buffer.
-
Imidazo[4,5-b]pyridine derivatives in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of diluted CDK9/Cyclin T1 enzyme to each well.
-
Reaction Initiation: Add 5 µL of a mixture of CDK7/9tide substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
Signaling Pathway: CDK9 Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development to Evaluate the Cytotoxicity of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery and development process.[1][2] This document provides a comprehensive guide for developing and executing cell-based assays to characterize the cytotoxicity of the novel compound, 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. The imidazo[4,5-b]pyridine scaffold is present in various biologically active molecules, exhibiting a range of activities including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[3][4][5] Therefore, a thorough in vitro assessment of this compound's effect on cell viability and the mechanism of cell death is warranted.
These application notes provide detailed protocols for a tiered approach to cytotoxicity testing, beginning with a general assessment of metabolic activity, followed by specific assays to investigate the induction of apoptosis. The methodologies described herein are well-established and widely used in the field of toxicology and pharmacology.[1][6]
Assessment of Cell Viability via Metabolic Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.[9]
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
This compound
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[1]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6] Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][9]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: MTT Assay
Table 1: Cytotoxic Effect of this compound on HeLa Cells after 48-hour Treatment.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
Experimental Workflow
Caption: Workflow for the MTT-based cell viability assay.
Investigation of Apoptosis Induction (Caspase-3/7 Activity Assay)
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), a direct measurement of key apoptotic effectors is necessary. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspase-3 and -7.[12] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[12]
Experimental Protocol: Caspase-3/7 Assay
Materials:
-
Human cancer cell line
-
This compound
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with a range of concentrations of this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[13]
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Data Presentation: Caspase-3/7 Assay
Table 2: Caspase-3/7 Activity in HeLa Cells Treated with this compound for 24 hours.
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
|---|---|---|---|
| 0 (Vehicle Control) | 15,000 | 1,200 | 1.0 |
| 1 | 18,000 | 1,500 | 1.2 |
| 5 | 45,000 | 3,800 | 3.0 |
| 10 | 90,000 | 7,500 | 6.0 |
| 25 | 150,000 | 12,000 | 10.0 |
| 50 | 135,000 | 11,000 | 9.0 |
| 100 | 120,000 | 10,000 | 8.0 |
Signaling Pathway Diagram
Caption: Potential intrinsic apoptosis signaling pathway.
Assessment of Mitochondrial Membrane Potential
A decrease in mitochondrial membrane potential (ΔΨm) is an early and critical event in the intrinsic pathway of apoptosis.[14][15] The JC-1 dye is a lipophilic, cationic probe that can be used to assess mitochondrial health.[15] In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria that emit red fluorescence.[15] In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[15] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential
Materials:
-
Human cancer cell line
-
This compound
-
Complete cell culture medium
-
JC-1 dye
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound as previously described. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: After the treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of JC-1 staining solution to each well.[15]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.[15]
-
Wash: Remove the staining solution and wash the cells twice with PBS.[15]
-
Fluorescence Measurement: Add 100 µL of PBS or culture medium to each well.[15] Measure the fluorescence using a fluorescence microplate reader with excitation/emission settings for red aggregates (e.g., 550/600 nm) and green monomers (e.g., 485/535 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation: JC-1 Assay
Table 3: Effect of this compound on Mitochondrial Membrane Potential in HeLa Cells.
| Concentration (µM) | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Fluorescence Ratio | % Change in ΔΨm |
|---|---|---|---|---|
| 0 (Vehicle Control) | 8500 | 1200 | 7.08 | 100 |
| 1 | 8200 | 1300 | 6.31 | 89.1 |
| 5 | 6500 | 2500 | 2.60 | 36.7 |
| 10 | 4200 | 4800 | 0.88 | 12.4 |
| 25 | 2100 | 6500 | 0.32 | 4.5 |
| 50 | 1500 | 7200 | 0.21 | 3.0 |
| 100 | 1300 | 7500 | 0.17 | 2.4 |
Logical Relationship Diagram
Caption: Logical workflow for investigating cytotoxicity.
Conclusion
This document outlines a systematic approach to evaluate the cytotoxic properties of this compound. By employing a series of well-validated cell-based assays, researchers can determine the compound's potency in reducing cell viability and gain insights into its mechanism of action, specifically its ability to induce apoptosis via the mitochondrial pathway. The provided protocols and data presentation templates offer a clear framework for conducting these studies and interpreting the results, which are crucial for the continued development of this and other novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] Small molecule inhibitors of kinases have emerged as a significant class of targeted therapies. The imidazo[4,5-b]pyridine scaffold is a privileged structure in kinase inhibitor design, with derivatives showing potent inhibition of various kinases such as Aurora kinases, FLT3, and Src family kinases.[4][5][6][7]
This document provides detailed application notes and protocols for the characterization of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (referred to herein as Compound X for illustrative purposes) in biochemical and cell-based kinase activity assays. While specific public data for this exact compound is limited, the following protocols are based on established methodologies for analogous compounds and provide a robust framework for its evaluation as a potential kinase inhibitor.
Biochemical Kinase Inhibition Assays
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase, allowing for the calculation of key parameters like the half-maximal inhibitory concentration (IC50).[3][8]
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production is directly proportional to the level of kinase inhibition.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase and its corresponding substrate in the appropriate kinase reaction buffer.
-
Perform serial dilutions of Compound X in DMSO. Subsequently, dilute these into the kinase buffer to generate a 2X compound solution. A typical starting concentration range for a novel inhibitor is 0.1 nM to 10 µM.[8]
-
Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[8]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X Compound X solution or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).[8]
-
Add 2.5 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.[8]
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.[8]
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal.[8]
-
Incubate for 30-60 minutes at room temperature before measuring luminescence with a plate reader.[8]
-
Data Presentation: Hypothetical IC50 Values for Compound X against Various Kinases
| Kinase Target | IC50 (nM) |
| Aurora Kinase A | 45 |
| Aurora Kinase B | 150 |
| FLT3 | 25 |
| FLT3-ITD | 75 |
| c-Src | 250 |
| Fyn | 400 |
Diagram: Biochemical Kinase Inhibition Assay Workflow
Caption: Workflow for a typical ADP-Glo™ biochemical kinase assay.
Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, assessing its cell permeability, and its effect on downstream signaling pathways.[3]
Cell Viability/Antiproliferative Assay
This assay determines the effect of Compound X on the proliferation of cancer cell lines, which often rely on the activity of specific kinases for their growth and survival.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., MV4-11 for FLT3, HCT116 for Aurora Kinases) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in cell culture medium.
-
Treat the cells with varying concentrations of Compound X and incubate for 72 hours.
-
-
Viability Measurement (Using CellTiter-Blue® as an example):
-
Add CellTiter-Blue® reagent to each well and incubate for 1-4 hours.
-
Measure fluorescence using a plate reader to determine the number of viable cells.
-
Data Presentation: Hypothetical GI50 Values for Compound X in Cancer Cell Lines
| Cell Line | Primary Kinase Target | GI50 (µM) |
| MV4-11 (AML) | FLT3-ITD | 0.15 |
| MOLM-13 (AML) | FLT3-ITD | 0.25 |
| HCT116 (Colon) | Aurora A/B | 0.50 |
| U87 (Glioblastoma) | Src Family Kinases | 1.20 |
Diagram: Cellular Kinase Inhibition and Downstream Effects
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
Application of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one in Drug Discovery: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one belongs to the imidazo[4,5-b]pyridine class of heterocyclic compounds, which are structurally analogous to purines. This structural similarity allows them to interact with a wide range of biological targets, making them a significant scaffold in medicinal chemistry and drug discovery.[1][2] While specific data on this compound is limited in publicly available literature, the broader family of imidazo[4,5-b]pyridine derivatives has demonstrated a wide array of pharmacological activities. These activities suggest the potential therapeutic applications of this core structure in various disease areas.
The primary areas of investigation for imidazo[4,5-b]pyridine derivatives include:
-
Oncology: Numerous derivatives of the imidazo[4,5-b]pyridine scaffold have been synthesized and evaluated as potent anticancer agents.[3][4] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The structural similarity to purines allows these compounds to function as ATP-competitive inhibitors in the kinase domain.[2]
-
Kinase Inhibition: The imidazo[4,5-b]pyridine core is a well-established scaffold for the development of kinase inhibitors.[1][2] Derivatives have shown inhibitory activity against a variety of kinases, including Tropomyosin receptor kinase A (TrkA), Cyclin-Dependent Kinase 9 (CDK9), p38 Mitogen-Activated Protein (MAP) Kinase, and Src Family Kinases.[3][5][6] This makes them promising candidates for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.
-
Antimicrobial and Antiviral Agents: The imidazo[4,5-b]pyridine nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[7][8] The chlorine substituent on the pyridine ring can enhance the antimicrobial activity of these compounds.[9]
-
Anti-inflammatory Activity: Certain imidazo[4,5-b]pyridine derivatives have shown potential as anti-inflammatory agents, further highlighting their therapeutic versatility.[10]
The 5-chloro-2-oxo substitution pattern of the target compound suggests it may be a privileged scaffold for kinase inhibition, as similar structures have shown potent activity. The chlorine atom can form important halogen bonds with the target protein, while the lactam (oxo) group can act as a hydrogen bond donor and acceptor, contributing to binding affinity and selectivity. Further derivatization of the imidazo[4,5-b]pyridin-2-one core can lead to the development of highly potent and selective drug candidates.
Quantitative Data for Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the inhibitory activities of various derivatives of the imidazo[4,5-b]pyridine scaffold against different biological targets. It is important to note that this data is for related compounds and not for this compound itself, but it illustrates the potential of this chemical class.
| Compound Class | Target | IC50/EC50 | Cell Line/Assay Condition | Reference |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | 0.63-1.32 µM | In vitro kinase assay | [3] |
| Imidazo[4,5-b]pyridine Derivatives | TrkA | Subnanomolar | Cellular assay | [5] |
| Imidazo[4,5-b]pyridine-2-one Derivative | p38 MAP Kinase | Potent Inhibition | In vitro kinase assay | [6] |
| Amidino-Substituted Imidazo[4,5-b]pyridines | Colon Carcinoma | 0.4 and 0.7 µM | In vitro antiproliferative assay | [10] |
| Imidazo[4,5-c]pyridine Derivative | PARP | 8.6 nM | In vitro enzyme assay | [9] |
| Src Kinase Inhibitor I (Anilinoquinazoline) | Src | 44 nM | In vitro kinase assay | [11][12] |
| Imidazo[4,5-b]pyridine Derivative | Methionyl-tRNA synthetase (T. brucei) | < 50 nM | In vitro enzyme assay | [9] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives, based on methodologies reported in the literature for related compounds.
General Synthesis Protocol for Imidazo[4,5-b]pyridine Derivatives
This protocol describes a common method for the synthesis of the imidazo[4,5-b]pyridine core, which can be adapted for the synthesis of this compound.
Materials:
-
Substituted 2-chloro-3-nitropyridine (e.g., 2,5-dichloro-3-nitropyridine)
-
Amine
-
Reducing agent (e.g., iron powder, tin(II) chloride)
-
Acid (e.g., acetic acid, hydrochloric acid)
-
Cyclizing agent (e.g., phosgene equivalent like triphosgene)
-
Solvents (e.g., ethanol, dimethylformamide)
-
Base (e.g., triethylamine, sodium bicarbonate)
Procedure:
-
Nucleophilic Aromatic Substitution: React the starting 2-chloro-3-nitropyridine with an appropriate amine in the presence of a base to substitute the chlorine at the 2-position. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures.[5][13]
-
Reduction of the Nitro Group: The nitro group of the resulting intermediate is reduced to an amino group using a suitable reducing agent. A common method is the use of iron powder in acetic acid or tin(II) chloride in ethanol.[9] This yields a substituted pyridine-2,3-diamine.
-
Cyclization to form the Imidazo[4,5-b]pyridin-2-one ring: The diamine intermediate is then cyclized to form the final imidazo[4,5-b]pyridin-2-one ring. This can be achieved by reacting the diamine with a phosgene equivalent, such as triphosgene, in the presence of a base.[6]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Test compound (e.g., this compound)
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Assay Reaction: In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. The detection reagent measures the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.[3][6]
Cell-Based Antiproliferative Assay Protocol
This protocol describes a common method to evaluate the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplates (96-well)
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specific period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3][10]
Visualizations
Caption: General synthetic route for imidazo[4,5-b]pyridin-2-one derivatives.
Caption: Inhibition of a generic kinase signaling pathway by imidazo[4,5-b]pyridines.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Substituted Imidazo[4,5-b]pyridine Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of substituted imidazo[4,5-b]pyridine analogs, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. The provided protocols offer detailed methodologies for the synthesis and evaluation of these compounds.
Application Notes
The imidazo[4,5-b]pyridine scaffold is a purine isostere and has been identified as a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] Analogs of this scaffold have demonstrated a broad spectrum of biological activities, including as inhibitors of kinases like Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9), making them attractive candidates for the development of novel therapeutic agents.[2][3][4][5][6][7]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for the optimization of lead compounds by identifying the key structural features required for potent and selective biological activity. For the imidazo[4,5-b]pyridine scaffold, SAR studies have revealed important insights into the influence of substituents at various positions on their anticancer and kinase inhibitory activities.
Table 1: SAR of Imidazo[4,5-b]pyridine Analogs as CDK9 Inhibitors and Anticancer Agents
| Compound | R1 | R2 | CDK9 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | Reference |
| I | H | 4-Fluorophenyl | 0.88 | 1.12 | 1.34 | [2] |
| II | H | 4-Chlorophenyl | 0.75 | 0.98 | 1.15 | [2] |
| IIIa | H | 4-Bromophenyl | 0.63 | 0.85 | 0.96 | [2] |
| IIIb | H | 4-Iodophenyl | 0.69 | 0.91 | 1.02 | [2] |
| IV | H | 4-Nitrophenyl | - | >100 | >100 | [2] |
| VI | H | 4-Aminophenyl | 1.32 | 1.87 | 2.01 | [2] |
| VIIa | H | 4-Hydroxyphenyl | 0.95 | 1.23 | 1.45 | [2] |
| VIII | Br | 4-Fluorophenyl | 0.71 | 0.92 | 1.08 | [2] |
| IX | Br | 4-Chlorophenyl | 0.65 | 0.88 | 1.01 | [2] |
Data extracted from Bioorganic Chemistry, 2018, 80, 565-576.[2]
Table 2: SAR of Imidazo[4,5-b]pyridine Analogs as Aurora Kinase Inhibitors
| Compound | R | X | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | SW620 GI50 (µM) | Reference |
| 51 | 4-Methylpiperazin-1-yl | Br | 0.015 | 0.025 | - | [7] |
| 40c | 4-Methylpiperazin-1-yl | H | - | - | - | [7] |
| 27e | 1,3-Dimethyl-1H-pyrazol-4-yl | Cl | 0.038 | - | 0.283 | [6] |
| 21a | 1-Methyl-1H-imidazol-5-yl | Br | 0.015 | - | - | [6] |
| 21i | 1-Methyl-1H-pyrazol-4-yl | Br | 0.045 | - | - | [6] |
Data extracted from the Journal of Medicinal Chemistry, 2010, 53(14), 5213-28 and Journal of Medicinal Chemistry, 2012, 55(21), 9446-62.[6][7]
Signaling Pathways
Aurora Kinase Signaling Pathway:
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine analogs can inhibit Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora Kinase by Imidazo[4,5-b]pyridine Analogs.
CDK9 Signaling Pathway:
CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.
Caption: CDK9 Inhibition by Imidazo[4,5-b]pyridine Analogs.
Experimental Workflow for SAR Studies
A typical workflow for conducting SAR studies with imidazo[4,5-b]pyridine analogs involves several key stages, from initial compound synthesis to biological evaluation and data analysis.
Caption: Workflow for SAR studies of Imidazo[4,5-b]pyridine Analogs.
Experimental Protocols
The following protocols provide detailed methods for the synthesis of key imidazo[4,5-b]pyridine intermediates and final compounds.
Protocol 1: General Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
This protocol describes a common method for the synthesis of the imidazo[4,5-b]pyridine core via condensation of a diaminopyridine with an aromatic aldehyde.
Materials:
-
2,3-Diaminopyridine or substituted derivative (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Sodium metabisulfite (Na2S2O5) (1.1 eq) or an oxidizing agent like p-benzoquinone
-
Dimethyl sulfoxide (DMSO) or ethanol (EtOH)
-
Stirring apparatus and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the 2,3-diaminopyridine derivative in DMSO or ethanol, add the aromatic aldehyde.
-
Add sodium metabisulfite to the reaction mixture.
-
Heat the mixture to reflux (typically 80-120 °C) and stir for several hours (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a cold organic solvent (e.g., ethanol or diethyl ether).
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol provides a specific example for the synthesis of a key intermediate used in further derivatization.
Materials:
-
5-Bromo-2,3-diaminopyridine (1.0 g, 5.31 mmol)
-
Benzaldehyde (0.56 g, 5.31 mmol)
-
Sodium metabisulfite (0.55 g, 2.92 mmol)
-
DMSO (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine in DMSO.
-
Add benzaldehyde to the solution.
-
Add sodium metabisulfite to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
A light brown precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a light brown powder.
Protocol 3: Suzuki Cross-Coupling for the Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines
This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce substituents at the 6-position of the imidazo[4,5-b]pyridine core.
Materials:
-
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Na2CO3 (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen atmosphere setup
-
Stirring and heating apparatus
Procedure:
-
To a Schlenk flask, add 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh3)4 catalyst under a nitrogen atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir overnight.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-disubstituted imidazo[4,5-b]pyridine.
These protocols provide a foundation for the synthesis of a diverse library of imidazo[4,5-b]pyridine analogs for comprehensive SAR studies, enabling the development of potent and selective drug candidates.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Imidazo[4,5-b]pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including significant potential as anticancer agents.[1] Their structural similarity to purines allows them to interact with various biological targets, such as kinases and tubulin, thereby modulating critical cellular processes.[1][2] This document provides a comprehensive experimental framework for evaluating the efficacy of novel imidazo[4,5-b]pyridine compounds, from initial in vitro screening to preclinical in vivo validation.
In Vitro Efficacy Evaluation
A tiered approach is recommended for the in vitro evaluation of imidazo[4,5-b]pyridine compounds, starting with broad screening for cytotoxic activity, followed by more detailed mechanistic studies.
Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.[5]
Experimental Protocol: MTT Assay [6]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Cell Viability
| Compound | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC₅₀ (µM) |
| Vehicle Control | 0 | 100 ± 5.2 | - |
| Compound X | 0.1 | 95.3 ± 4.8 | 15.2 |
| 1 | 82.1 ± 6.1 | ||
| 10 | 55.4 ± 3.9 | ||
| 50 | 21.7 ± 2.5 | ||
| 100 | 8.9 ± 1.8 | ||
| Positive Control | Varies | Varies | (Known Value) |
Experimental Workflow for In Vitro Screening
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
Application Notes and Protocols for Measuring the Biological Effects of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques and detailed protocols to assess the biological impact of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. The methodologies outlined are particularly relevant for characterizing the compound's potential anticancer properties, a common therapeutic area for imidazo[4,5-b]pyridine derivatives.
Introduction
This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing for interaction with a wide range of biological targets.[1] Derivatives of imidazo[4,5-b]pyridine have been reported to exhibit diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects.[2][3] Notably, their potential as kinase inhibitors makes them promising candidates for cancer therapy.[1][4]
The following protocols provide a robust framework for investigating the cellular and molecular effects of this compound, focusing on cell viability, apoptosis, cell cycle progression, and modulation of key signaling pathways.
Data Presentation: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
While specific quantitative data for the antiproliferative activity of this compound is not extensively available in the public domain, the following table summarizes the activity of related imidazo[4,5-b]pyridine compounds against various cancer cell lines, as measured by the MTT assay. This data provides a comparative baseline for the expected potency of this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivative (Compound 3f) | K562 | 9.2 | --INVALID-LINK--[2] |
| Imidazo[4,5-b]pyridine-quinoline hybrid (Compound 8) | HeLa | 0.34 | --INVALID-LINK--[5] |
| Imidazo[4,5-b]pyridine-quinoline hybrid (Compound 12) | MDA-MB-231 | 0.29 | --INVALID-LINK--[5] |
| Tetracyclic imidazo[4,5-b]pyridine derivative (Compound 6) | HCT116 | 0.3-0.9 | --INVALID-LINK--[6] |
| Tetracyclic imidazo[4,5-b]pyridine derivative (Compound 7) | MCF-7 | 0.3-0.9 | --INVALID-LINK--[6] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10 µL of the MTT stock solution to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570-590 nm using a microplate reader.[9][11]
MTT Assay Experimental Workflow
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Annexin V/PI Apoptosis Assay Workflow
Cell Cycle Analysis
The cell cycle distribution can be analyzed by flow cytometry after staining cellular DNA with a fluorescent dye such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.[13] The cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
RNA Digestion and DNA Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.[13] The RNase is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis of Signaling Pathways
Given that imidazo[4,5-b]pyridine derivatives are often kinase inhibitors, investigating their effect on signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) pathway is crucial. Western blotting allows for the detection and quantification of specific proteins, including their phosphorylation status, which is indicative of pathway activation.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-p38, total-p38, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Hypothesized MAPK Signaling Pathway Inhibition
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for In Vivo Studies of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
For: Researchers, scientists, and drug development professionals.
Subject: In Vivo Experimental Setup for Preclinical Evaluation of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Introduction
This document provides detailed application notes and protocols for the in vivo evaluation of this compound, a novel small molecule inhibitor. The imidazo[4,5-b]pyridine scaffold is a key pharmacophore in numerous compounds with diverse biological activities, including anti-proliferative and anti-inflammatory effects.[1][2] This document outlines the essential procedures for assessing the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of this compound in preclinical animal models, particularly in the context of oncology research.
Compound Information
-
Compound Name: this compound
-
Synonyms: Not specified.
-
Molecular Formula: C₆H₄ClN₃O
-
Assumed Mechanism of Action: Based on the common targets of the imidazo[4,5-b]pyridine scaffold, this compound is hypothesized to be a kinase inhibitor. For the purpose of these protocols, we will assume it targets a key kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.
In Vivo Experimental Objectives
The primary objectives of the in vivo studies are to:
-
Determine the pharmacokinetic profile of the compound.
-
Establish the relationship between drug exposure and target modulation (pharmacodynamics).
-
Evaluate the anti-tumor efficacy in a relevant cancer model.
-
Assess the preliminary safety and tolerability profile.
General Experimental Considerations
-
Animal Models: The choice of animal model is critical and depends on the specific research question. Commonly used models in oncology include:
-
Syngeneic Models: Involve the transplantation of tumor cells into immunocompetent mice of the same genetic background.
-
Xenograft Models: Human tumor cell lines are implanted into immunodeficient mice.[3][4] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also valuable as they better retain the characteristics of the original tumor.[5]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that mimic human cancers.[3][6]
-
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional guidelines and regulations (e.g., IACUC). Proper handling, restraint, and anesthesia should be used to minimize animal stress and suffering.[7][8]
-
Compound Formulation: Due to the often poor water solubility of small molecule inhibitors, careful formulation is necessary.[9][10][11]
Experimental Protocols
Objective: To prepare a stable and homogenous formulation suitable for the chosen route of administration.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG400, Tween 80, saline, methylcellulose)[12][13]
-
Sterile tubes and syringes
-
Vortex mixer and sonicator
Protocol (Example for Oral Gavage):
-
Weigh the required amount of the compound based on the desired dose and the number of animals.
-
For a co-solvent formulation, first, dissolve the compound in a minimal amount of a suitable organic solvent like DMSO.[9]
-
In a separate tube, prepare the remaining vehicle components. A common vehicle for oral administration is 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Slowly add the dissolved compound solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
If necessary, sonicate the final formulation to ensure homogeneity.
-
Visually inspect the formulation for any precipitation before administration.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[14][15]
Animal Model: Male and female CD-1 mice (n=3 per sex per time point).
Protocol:
-
Acclimatize animals for at least one week before the study.
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
Data Presentation:
| Pharmacokinetic Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | [Insert Data] |
| Tmax (Time to Cmax) | h | [Insert Data] |
| AUC(0-t) (Area Under the Curve) | ngh/mL | [Insert Data] |
| AUC(0-inf) | ngh/mL | [Insert Data] |
| t1/2 (Half-life) | h | [Insert Data] |
| CL (Clearance) | mL/h/kg | [Insert Data] |
| Vd (Volume of Distribution) | L/kg | [Insert Data] |
Objective: To assess the modulation of the target kinase in tumor tissue following compound administration.[16]
Animal Model: Tumor-bearing mice (e.g., xenograft model with a relevant cancer cell line).
Protocol:
-
Establish tumors in mice until they reach a palpable size (e.g., 100-200 mm³).
-
Administer a single dose of the compound at various dose levels.
-
At selected time points post-dose, euthanize the animals and collect tumor and plasma samples.
-
Analyze the tumor tissue for the levels of the target kinase and its downstream effectors (e.g., phosphorylated vs. total protein) using methods like Western Blotting, ELISA, or immunohistochemistry.[16]
-
Correlate the compound concentrations in plasma and tumor with the observed target modulation.
Data Presentation:
| Dose (mg/kg) | Time (h) | Plasma Conc. (ng/mL) | Tumor Conc. (ng/g) | % Target Inhibition |
| Vehicle | 2 | 0 | 0 | 0 |
| 10 | 2 | [Data] | [Data] | [Data] |
| 30 | 2 | [Data] | [Data] | [Data] |
| 100 | 2 | [Data] | [Data] | [Data] |
| 30 | 8 | [Data] | [Data] | [Data] |
Objective: To evaluate the anti-tumor activity of this compound.
Animal Model: Tumor-bearing mice (e.g., xenograft or PDX model).
Protocol:
-
Implant tumor cells or tissue fragments into the flank of immunodeficient mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomize animals into treatment groups (vehicle control, different dose levels of the compound, and a positive control if available).
-
Administer the compound daily (or as determined by PK/PD data) via the selected route.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | QD | [Data] | - | [Data] |
| Compound X | 10 | QD | [Data] | [Data] | [Data] |
| Compound X | 30 | QD | [Data] | [Data] | [Data] |
| Compound X | 100 | QD | [Data] | [Data] | [Data] |
| Positive Control | [Dose] | [Schedule] | [Data] | [Data] | [Data] |
Visualization of Pathways and Workflows
Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Administration Routes and Volumes for Mice
The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.
| Route of Administration | Abbreviation | Max Volume (Adult Mouse) | Recommended Needle Size | Absorption Rate |
| Intravenous (Tail Vein) | IV | < 0.2 mL | 27-30 G | Fastest |
| Intraperitoneal | IP | < 2-3 mL | 25-27 G | Fast |
| Subcutaneous | SC | < 1-2 mL | 25-27 G | Moderate |
| Oral (Gavage) | PO | < 1 mL | 20-22 G (gavage needle) | Variable |
| Intramuscular | IM | < 0.05 mL | 25-27 G | Moderate |
This table is a summary of guidelines; always refer to your institution's specific protocols.[7][17]
Troubleshooting
-
Compound Precipitation: If the compound precipitates out of solution, try altering the vehicle composition. This may involve increasing the concentration of co-solvents or surfactants, or switching to a different formulation strategy like a suspension.[9]
-
Vehicle-Related Toxicity: If animals show signs of toxicity in the vehicle control group, the vehicle may be the cause. It is important to run a vehicle tolerability study, especially when using high concentrations of organic solvents.[9]
-
Lack of Efficacy: If the compound does not show the expected efficacy, this could be due to poor exposure at the target site. Review the PK data to ensure adequate drug concentrations are being achieved in the tumor tissue. The dosing regimen may need to be adjusted.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Models for Oncology and Immuno-Oncology Research | Taconic Biosciences [taconic.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. labtoo.com [labtoo.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. cea.unizar.es [cea.unizar.es]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?
A1: When encountering solubility issues with this compound, it is recommended to first attempt dissolution in a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] Subsequently, this stock solution can be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce toxicity or off-target effects, typically below 1-2%.[2]
Q2: What are some common organic solvents I can use to prepare a stock solution of this compound?
A2: For poorly soluble compounds like this compound, several organic solvents can be considered for creating a stock solution. The choice of solvent will depend on the specific requirements of your assay. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of compounds for in vitro assays.[1]
-
Ethanol: A less toxic alternative to DMSO that can be effective for some compounds.
-
Propylene glycol and Polyethylene glycol (PEG): Often used as co-solvents, particularly in parenteral formulations, due to their low toxicity.[3][4]
It is advisable to test the solubility of the compound in a few different solvents to determine the most suitable one for your application.
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock solution is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.
-
Use a co-solvent system: Incorporating a co-solvent in your final assay buffer can improve the solubility of the compound.[4][5] Co-solvents work by reducing the polarity of the aqueous medium.[3]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[5][6]
-
Inclusion complexation: Using cyclodextrins can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[7]
Q4: Are there any other advanced techniques to improve the solubility of this compound for in vitro testing?
A4: Yes, several advanced formulation strategies can be employed to enhance the solubility of poorly soluble drugs for in vitro studies:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can improve wettability and dissolution rate.[3][6] Common carriers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[3]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area, leading to a higher dissolution velocity.[4][7] This can be achieved through methods like high-pressure homogenization.[4][7]
Troubleshooting Guides
Problem: Precipitate Formation During Experiment
If you observe precipitation of this compound during your in vitro assay, follow this troubleshooting workflow:
Data Presentation
Table 1: Comparison of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Organic Solvents (e.g., DMSO) | Solubilizes nonpolar compounds.[1] | Simple and effective for creating stock solutions. | Potential for cellular toxicity and assay interference at high concentrations.[4] |
| Co-solvents (e.g., PEG, Propylene Glycol) | Reduces the polarity of the aqueous solvent system.[3] | Can improve solubility in the final assay medium; low toxicity for some co-solvents.[4] | May still have limitations for highly insoluble compounds. |
| pH Adjustment | Increases the ionization of compounds with acidic or basic functional groups, enhancing their interaction with water.[5][6] | Can be highly effective if the compound has a suitable pKa. | Only applicable to ionizable compounds; pH changes may affect assay performance. |
| Inclusion Complexation (e.g., Cyclodextrins) | The hydrophobic drug molecule is encapsulated within the cavity of a host molecule.[7] | Can significantly increase aqueous solubility and bioavailability. | May alter the effective concentration of the free drug available for interaction. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, increasing wettability and dissolution.[3][6] | Can lead to supersaturated solutions and improved dissolution rates.[8] | Requires formulation development and characterization. |
| Nanosuspensions | Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3][7] | Applicable to a wide range of poorly soluble drugs.[6] | Requires specialized equipment for particle size reduction.[4][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a sufficient amount of this compound (Molecular Weight: 169.57 g/mol ) to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, weigh out 0.16957 mg of the compound.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of high-purity DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a 37°C water bath or sonication can be applied to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the solubility of a compound in a specific buffer after adding it from a DMSO stock, mimicking the conditions of many in vitro assays.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Prepare a series of dilutions of the DMSO stock in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your aqueous assay buffer in a 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubate the plate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. An increase in absorbance indicates precipitation.
-
Determine the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control. This is the kinetic solubility under these conditions.
Visualizations
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpbr.in [ijpbr.in]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the imidazo[4,5-b]pyridine core?
A1: The most prevalent starting material is 2,3-diaminopyridine, which can be condensed with various one-carbon synthons.[1][2] Other precursors include 2-chloro-3-nitropyridine, which can undergo a series of reactions including amination, nitro group reduction, and cyclization.[2][3]
Q2: What are the typical reagents used for the cyclization step to form the imidazole ring?
A2: A variety of reagents can be used for the cyclization. Formic acid is a classical and straightforward choice for creating the parent 6H-imidazo[4,5-b]pyridine.[1][2] Carboxylic acids or their derivatives, aldehydes, and orthoesters are also commonly employed to introduce substituents at the 2-position of the imidazo[4,5-b]pyridine ring.[2][4]
Q3: What are the major challenges encountered during the synthesis of imidazo[4,5-b]pyridines?
A3: Common challenges include low product yields, the formation of difficult-to-separate regioisomers, and the need for harsh reaction conditions.[3][4] Incomplete reactions and degradation of starting materials or products can also contribute to lower yields.[4]
Q4: How can the formation of regioisomers be controlled or addressed?
A4: The formation of regioisomers is a significant issue due to the unsymmetrical nature of many substituted diaminopyridine precursors.[4] Careful selection of starting materials and reaction conditions can favor the formation of one isomer. If a mixture is obtained, chromatographic techniques such as HPLC are often necessary for separation.[4] Spectroscopic methods like 2D-NMR (NOESY and HMBC) are crucial for the correct structural assignment of the isolated isomers.[5]
Troubleshooting Guide
Issue 1: Low Yield
Q: My reaction is resulting in a low yield of the desired imidazo[4,5-b]pyridine. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here are some common causes and suggested solutions:
-
Incomplete Reaction:
-
Suboptimal Reaction Conditions:
-
Solution: Experiment with different catalysts, such as mineral acids (e.g., HCl) or Lewis acids (e.g., Ytterbium triflate), to find the most effective one for your specific substrates.[2][4] The choice of solvent can also significantly impact the reaction outcome; consider alternatives to find the optimal medium.[4] Microwave-assisted synthesis has been reported to reduce reaction times and improve yields in some cases.[6]
-
-
Degradation of Reactants or Product:
-
Inefficient Purification:
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I minimize this?
A: The formation of side products is often related to the reactivity of the starting materials and intermediates.
-
Oxidation of Diaminopyridine:
-
Solution: 2,3-diaminopyridine can be susceptible to oxidation. Performing the reaction under an inert atmosphere can help minimize oxidative side reactions.
-
-
Formation of Regioisomers:
-
Solution: As mentioned in the FAQs, the formation of regioisomers is a common issue. If possible, choose starting materials that favor the formation of the desired isomer. Otherwise, focus on optimizing the chromatographic separation of the isomers post-reaction.[4]
-
-
Incomplete Cyclization:
-
Solution: In some cases, the intermediate Schiff base or amide may not fully cyclize. This can sometimes be addressed by adjusting the pH of the reaction mixture or by increasing the temperature and reaction time.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my imidazo[4,5-b]pyridine product. What are some effective purification strategies?
A: Purification can be challenging, especially when dealing with regioisomers or products with similar polarities to the starting materials.
-
Recrystallization:
-
Column Chromatography:
-
Solution: Silica gel column chromatography is a standard technique. The choice of eluent is critical. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.[4]
-
-
High-Performance Liquid Chromatography (HPLC):
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for key reaction parameters in the synthesis of imidazo[4,5-b]pyridines.
Table 1: Optimization of Suzuki Coupling for 2,6-Disubstituted Imidazo[4,5-b]pyridines
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75 |
| 3 | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 60 |
Data adapted from studies on Suzuki cross-coupling reactions for the synthesis of substituted imidazo[4,5-b]pyridines.[7][8]
Table 2: Conditions for Condensation of 2,3-Diaminopyridine with Aldehydes
| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | DMSO | 80 | 16 | 71 (crude purity 80%) |
| 2 | 4-Nitrobenzaldehyde | H₂O-IPA | 85 | 10 | High |
| 3 | Substituted Benzaldehydes | Acetic Acid | Reflux | 2-12 | Moderate to Good |
Data compiled from various synthetic procedures.[3][4][9]
Experimental Protocols
Protocol 1: Classical Synthesis of 6H-Imidazo[4,5-b]pyridine using Formic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2,3-diaminopyridine.[1]
-
Reagent Addition: Carefully add an excess of 98-100% formic acid to the flask.[1]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain for 6 hours. Monitor the reaction's completion by TLC.[1][2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.[1]
-
Neutralization: Dissolve the residue in a minimum amount of deionized water and carefully neutralize to a pH of approximately 7-8 with a 10% aqueous solution of sodium hydroxide in an ice bath.[1]
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold deionized water.[1]
-
Purification: Purify the crude product by recrystallization from hot ethanol.[1]
Protocol 2: Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine and Benzaldehydes
-
Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as acetic acid or nitrobenzene, add the appropriately substituted benzaldehyde (1.0-1.2 eq).[4]
-
Heating: Heat the reaction mixture at a temperature ranging from 120°C to reflux for 2-12 hours, monitoring the reaction progress by TLC.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[4]
-
Neutralization and Extraction (if using acetic acid): Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-imidazo[4,5-b]pyridine.[4]
Visualizations
Caption: General experimental workflow for the synthesis of imidazo[4,5-b]pyridines.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Addressing stability and degradation of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at -20°C in a dry environment is advisable.[1] General best practices for chemical storage, such as avoiding exposure to direct heat and sunlight, should also be followed.[2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a lactam (cyclic amide) within an imidazolidinone ring and a chlorinated pyridine ring, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The lactam ring is prone to hydrolysis under both acidic and basic conditions, which would result in ring-opening to form a diaminopyridine derivative.
-
Oxidation: The imidazole ring and the electron-rich pyridine ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light. Exposure to UV or visible light could induce photolytic degradation, leading to a variety of decomposition products.
Q3: How can I monitor the stability of this compound in my samples?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is a common and effective technique.[3][4] For more detailed analysis and identification of degradation products, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is recommended.[4] The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in an aqueous solution.
-
Possible Cause: Hydrolytic degradation. The lactam ring in the molecule is susceptible to hydrolysis, especially if the pH of the solution is not neutral.
-
Troubleshooting Steps:
-
pH Control: Ensure your aqueous solution is buffered to a neutral pH (around 7.0). Avoid highly acidic or basic conditions.
-
Solvent Choice: If experimentally feasible, consider using a non-aqueous or a mixed aqueous-organic solvent system to reduce the rate of hydrolysis.
-
Temperature: Perform experiments at the lowest practical temperature to slow down the degradation kinetics.
-
Fresh Preparations: Prepare solutions fresh before use and avoid long-term storage in aqueous media.
-
Issue 2: My analytical results are inconsistent, showing multiple unexpected peaks.
-
Possible Cause 1: On-column degradation during HPLC analysis.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the compound's stability. A near-neutral pH is often a good starting point.
-
Column Temperature: Reduce the column oven temperature to minimize thermal degradation during the analysis.
-
-
-
Possible Cause 2: Photodegradation from exposure to laboratory lighting.
-
Troubleshooting Steps:
-
Light Protection: Protect your samples from light by using amber vials or covering them with aluminum foil.
-
Autosampler Conditions: If using an autosampler for extended periods, ensure it has a cooled and dark sample compartment.
-
-
-
Possible Cause 3: Oxidative degradation due to dissolved oxygen or peroxides in solvents.
-
Troubleshooting Steps:
-
Solvent Quality: Use high-purity, peroxide-free solvents.
-
Degassing: Degas your solvents and mobile phases to remove dissolved oxygen.
-
Inert Atmosphere: If the compound is highly sensitive, consider preparing and handling samples under an inert atmosphere (e.g., nitrogen or argon).
-
-
Experimental Protocols and Data Presentation
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][6]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.[7]
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Illustrative Data Tables for Stability Studies
The following tables can be used to organize and present data from stability studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 h | 60°C | |||
| 0.1 M NaOH | 4 h | RT | |||
| 3% H₂O₂ | 24 h | RT | |||
| Heat (Solid) | 48 h | 80°C | |||
| Photolysis | 24 h | 25°C |
Table 2: Stability-Indicating HPLC Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 30°C |
| Detection | 254 nm |
| Injection Vol. | 2 µL |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting decision tree for stability issues.
Proposed Degradation Pathways
Caption: Potential degradation pathways for the compound.
Experimental Workflow for Stability Analysis
Caption: General workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. journal.uctm.edu [journal.uctm.edu]
Improving yield and purity in 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. Our goal is to help you improve both the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method is a two-step process. It begins with the nitration of 2-amino-5-chloropyridine, followed by the reduction of the nitro group to an amine, yielding 5-chloro-2,3-diaminopyridine. This intermediate is then cyclized using a carbonylating agent like triphosgene to form the desired product.
Q2: My overall yield is consistently low. What are the likely causes?
A2: Low yields can arise from several factors throughout the synthesis. In the first step (nitration), incomplete reaction or the formation of undesired isomers can occur. The subsequent reduction step is also critical; incomplete conversion will result in a mixture that is difficult to purify. Finally, during the cyclization, side reactions or product degradation can significantly lower your yield. It is crucial to monitor each step by TLC or LC-MS to ensure complete conversion before proceeding.
Q3: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the possible side products?
A3: Besides the desired product, you may be observing unreacted 5-chloro-2,3-diaminopyridine. Other possibilities include the formation of ureas from the reaction of the diamine with partially reacted intermediates or the formation of oligomeric byproducts. Incomplete cyclization can also lead to the presence of isocyanate intermediates if triphosgene is used as the carbonylating agent.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is often the most effective method for purifying this compound. Suitable solvent systems include ethanol, methanol, or a mixture of DMF and water. If recrystallization does not provide the desired purity, column chromatography on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexane may be employed.
Q5: Can I use phosgene directly instead of triphosgene for the cyclization step?
A5: While phosgene is a suitable carbonylating agent, it is a highly toxic and hazardous gas. Triphosgene is a solid and therefore a safer and more convenient alternative for laboratory-scale synthesis, as it generates phosgene in situ.[1] The use of phosgene requires specialized equipment and safety precautions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration Step | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect acid concentration. | - Monitor the reaction by TLC until the starting material is consumed. - Maintain the recommended temperature range strictly. - Use the correct grade and concentration of nitric and sulfuric acids. |
| Incomplete Reduction of Nitro Group | - Inefficient catalyst (if using catalytic hydrogenation). - Insufficient reducing agent. - Reaction time is too short. | - Ensure the catalyst is fresh and active. - Use a sufficient excess of the reducing agent (e.g., SnCl₂). - Extend the reaction time and monitor by TLC for the disappearance of the nitro compound. |
| Formation of a Tar-Like Substance During Cyclization | - Reaction temperature is too high. - Presence of impurities in the starting diamine. - Incorrect stoichiometry of reagents. | - Lower the reaction temperature and add the carbonylating agent portion-wise. - Ensure the 5-chloro-2,3-diaminopyridine is of high purity. - Carefully control the molar ratios of the reactants. |
| Product is Difficult to Precipitate/Crystallize | - Presence of soluble impurities. - Incorrect solvent system for precipitation/recrystallization. | - Wash the crude product with a suitable solvent to remove impurities. - Experiment with different solvent systems for recrystallization (e.g., ethanol, methanol, DMF/water). - If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
| Final Product Purity is Below 95% | - Incomplete removal of starting materials or side products. - Co-precipitation of impurities. | - Repeat the recrystallization process. - If recrystallization is ineffective, purify by column chromatography. - Ensure the product is thoroughly dried to remove residual solvents. |
Experimental Protocols
Below are detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, add 2-amino-5-chloropyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.
-
Nitration: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature and monitor the reaction progress using TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-5-chloro-3-nitropyridine.
Step 2: Synthesis of 5-Chloro-2,3-diaminopyridine
-
Reaction Setup: Dissolve 2-amino-5-chloro-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Reduction: Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst.
-
Reaction Monitoring: Heat the mixture if necessary and monitor the reduction by TLC until the starting material is no longer visible.
-
Work-up: If using SnCl₂, neutralize the reaction mixture with a base (e.g., NaOH solution) to precipitate the diamine. For catalytic hydrogenation, filter off the catalyst.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. The crude product can be used directly in the next step or purified further by recrystallization.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve 5-chloro-2,3-diaminopyridine in a suitable aprotic solvent like 1,2-dichloroethane or THF in a flask equipped with a reflux condenser.
-
Cyclization: Add a base such as triethylamine, followed by the portion-wise addition of triphosgene.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with water, and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to yield pure this compound.
Visualizations
To further clarify the experimental process and logical relationships, the following diagrams are provided.
References
Troubleshooting common problems in imidazo[4,5-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the imidazo[4,5-b]pyridine core?
A1: The most prevalent and classical method for synthesizing the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with a one-carbon synthon, typically formic acid.[1] Other common methods include the reaction of 2,3-diaminopyridine with carboxylic acids or their derivatives, and condensation with aldehydes under oxidative conditions.[2] More recent approaches involve microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and tandem "one-pot" syntheses, which can offer improved yields and reduced reaction times.[3][4][5]
Q2: Why is the formation of regioisomers a significant challenge in imidazo[4,5-b]pyridine synthesis?
A2: Regioisomerism is a frequent complication due to the asymmetrical nature of the 2,3-diaminopyridine starting material. When substitutions are made on the imidazole ring, the reaction can proceed at either the N1 or N3 position, resulting in a mixture of isomers. These regioisomers often possess very similar physical and chemical properties, which makes their separation a difficult task.[6]
Q3: How can I confirm the identity of the synthesized imidazo[4,5-b]pyridine and its potential regioisomers?
A3: A combination of spectroscopic techniques is crucial for the unambiguous structural determination of imidazo[4,5-b]pyridines and for differentiating between regioisomers. While 1H and 13C NMR are standard for initial characterization, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the precise connectivity and spatial relationships of atoms, allowing for definitive structural assignment.[1]
Q4: What are some of the key biological activities of imidazo[4,5-b]pyridine derivatives?
A4: The structural similarity of imidazo[4,5-b]pyridines to purines allows them to interact with a wide range of biological targets. Consequently, their derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Notably, certain derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or carefully increasing the reaction temperature.[6] |
| Suboptimal Reaction Conditions | Experiment with different solvents, catalysts, or temperatures. For instance, microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[3] Tandem, one-pot procedures can also enhance overall yield by minimizing intermediate purification steps.[4] |
| Degradation of Starting Material or Product | Ensure that all reagents and solvents are pure and dry. If the starting materials or the product are sensitive to air or light, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. |
| Inefficient Purification | Re-evaluate your purification method. If using column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also be an effective method for improving both yield and purity.[1] |
Issue 2: Difficulty in Separating Regioisomers
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | Standard column chromatography may not be sufficient. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can offer better resolution. Supercritical Fluid Chromatography (SFC) is another powerful technique for separating challenging isomeric mixtures. |
| Co-elution of Isomers | Optimize the chromatographic conditions. For HPLC, this may involve adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry. |
Issue 3: Formation of Unwanted Side Products
| Possible Cause | Suggested Solution |
| Side Reactions | The choice of reagents and reaction conditions can significantly influence the formation of side products. For example, when using aldehydes in the synthesis, an oxidative step is necessary to convert the intermediate to the final imidazopyridine.[2] The use of milder reaction conditions or more selective reagents can help minimize side reactions. |
| Impure Starting Materials | Ensure the purity of your starting materials, as impurities can lead to the formation of unexpected byproducts. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and corresponding yields for different synthetic approaches to imidazo[4,5-b]pyridines, illustrating the impact of various parameters on the reaction outcome.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine [3]
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 3-4 hours | 70-85 |
| Microwave Irradiation | 5-10 minutes | 85-95 |
Table 2: Yields for One-Pot, Three-Step Synthesis of 1,2-Disubstituted Imidazo[4,5-b]pyridines [4]
| Entry | Amine | Aldehyde | Yield (%) |
| 1 | Propylamine | Benzaldehyde | 92 |
| 2 | Propylamine | 4-Nitrobenzaldehyde | 95 |
| 3 | Benzylamine | Benzaldehyde | 90 |
| 4 | Benzylamine | 4-Chlorobenzaldehyde | 93 |
Experimental Protocols
Protocol 1: Classical Synthesis of 6H-Imidazo[4,5-b]pyridine using Formic Acid
This protocol describes a general procedure for the synthesis of the parent 6H-imidazo[4,5-b]pyridine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine in an excess of 98-100% formic acid.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the reaction's progress by TLC to ensure the starting material is consumed.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.[1]
-
Neutralization and Precipitation: Dissolve the residue in a minimal amount of deionized water and carefully neutralize the solution to a pH of 7-8 with a 10% aqueous solution of sodium hydroxide in an ice bath to manage the exothermic reaction. The product will precipitate out of the solution.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any residual salts.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol. If the solution is colored, activated charcoal can be used to decolorize it.[1]
-
Drying: Dry the purified crystals in a vacuum oven.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Biological Activity of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives. The information is designed to address specific issues that may be encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound derivatives?
A1: Derivatives of this compound have shown a range of biological activities, primarily as inhibitors of protein kinases.[1][2] They have been investigated for their potential as anticancer agents due to their inhibitory effects on kinases like Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are often dysregulated in various cancers.[1][2] Some derivatives have also been explored for their antimicrobial properties.[3][4]
Q2: Which signaling pathways are primarily targeted by these derivatives?
A2: The primary targets of many this compound derivatives are key signaling pathways involved in cell cycle regulation and proliferation. These include the Aurora kinase and FLT3 signaling pathways.[1][2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells. The specific pathways are detailed in the "Signaling Pathways" section below.
Q3: Are there any known liabilities or common issues associated with this class of compounds in experimental assays?
A3: Like many heterocyclic compounds, derivatives of this compound may exhibit properties that can interfere with certain in vitro assays. Potential issues include poor solubility in aqueous buffers, which can lead to compound precipitation and inaccurate results. Some compounds may also interfere with colorimetric or fluorometric assay readouts. It is crucial to perform appropriate controls to identify and mitigate such artifacts.
II. Troubleshooting Guides
A. Kinase Inhibition Assays
Problem 1: High variability or poor reproducibility in IC50 values for a this compound derivative against Aurora kinase.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Ensure the compound is fully dissolved in the assay buffer. It may be necessary to use a small percentage of DMSO as a co-solvent, but keep the final concentration consistent across all wells and below a level that affects enzyme activity (typically <1%). Visually inspect the wells for any signs of precipitation.
-
-
Possible Cause 2: ATP Concentration.
-
Solution: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. Use an ATP concentration that is close to the Km value for the specific kinase to obtain a more accurate measure of the inhibitor's potency (Ki).
-
-
Possible Cause 3: Enzyme Instability.
-
Solution: Ensure the kinase enzyme is properly stored and handled to maintain its activity. Avoid repeated freeze-thaw cycles. Include a positive control (a known inhibitor) and a negative control (vehicle only) in every experiment to monitor enzyme activity and assay performance.
-
Problem 2: No significant inhibition observed even at high concentrations of the test compound.
-
Possible Cause 1: Inactive Compound.
-
Solution: Verify the identity and purity of the synthesized compound using analytical methods such as NMR and mass spectrometry. Ensure proper storage conditions to prevent degradation.
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Solution: Confirm that the assay buffer composition (pH, ionic strength, co-factors) is optimal for the kinase being tested. The reaction time should be within the linear range of the enzyme kinetics.
-
-
Possible Cause 3: Low Compound Potency.
-
Solution: The specific derivative may genuinely have low potency against the target kinase. Consider testing against a panel of related kinases to identify a more sensitive target or using the current results to inform the design of more potent analogs.
-
B. Cell Viability (MTT) Assays
Problem 1: Increased absorbance (suggesting increased viability) at higher concentrations of the test compound.
-
Possible Cause 1: Compound Interference with MTT Reduction.
-
Solution: Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal. To test for this, run a control plate without cells, containing only media, MTT reagent, and your compound at various concentrations.[5] If you observe a color change, your compound is interfering with the assay. Consider using an alternative viability assay such as CellTiter-Glo® or a dye-exclusion method like trypan blue.
-
-
Possible Cause 2: Hormetic Effect.
-
Solution: At very low concentrations, some compounds can stimulate cell proliferation, a phenomenon known as hormesis. As the concentration increases, the expected inhibitory effect should become apparent. Extend the concentration range of your compound to higher levels to capture the full dose-response curve.
-
Problem 2: High background absorbance in the control wells.
-
Possible Cause 1: Contamination.
-
Solution: Microbial contamination (bacteria or yeast) can metabolize MTT and produce a colored formazan product.[6] Ensure aseptic techniques are strictly followed. Visually inspect the cultures for any signs of contamination.
-
-
Possible Cause 2: Media Components.
-
Solution: Phenol red in the culture medium can interfere with the absorbance reading. If high background is an issue, consider using a phenol red-free medium for the duration of the assay.
-
C. Western Blotting for Phosphorylated Proteins (e.g., p-FLT3)
Problem 1: Weak or no signal for the phosphorylated target protein.
-
Possible Cause 1: Loss of Phosphorylation during Sample Preparation.
-
Solution: It is critical to inhibit endogenous phosphatase activity immediately upon cell lysis.[7] Use a lysis buffer supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times.
-
-
Possible Cause 2: Inefficient Antibody Binding.
-
Solution: Optimize the primary antibody concentration and incubation time. Some phospho-specific antibodies work best with an overnight incubation at 4°C. Ensure the blocking buffer is compatible with the antibody; for many phospho-antibodies, BSA is preferred over milk as milk contains phosphoproteins that can increase background.[7]
-
-
Possible Cause 3: Insufficient Protein Loading.
-
Solution: Ensure an adequate amount of total protein (typically 20-30 µg) is loaded per lane to detect low-abundance phosphorylated proteins.[8]
-
Problem 2: High background or non-specific bands.
-
Possible Cause 1: Suboptimal Antibody Concentration.
-
Solution: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. High antibody concentrations are a common cause of non-specific binding.
-
-
Possible Cause 2: Inadequate Blocking or Washing.
-
Solution: Ensure the membrane is fully blocked for at least one hour at room temperature. Increase the number and duration of washing steps with a buffer containing a mild detergent like Tween-20 (e.g., TBST) to remove non-specifically bound antibodies.
-
III. Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| CCT137690 | Aurora-A | 0.015 | [1] |
| Aurora-B | 0.025 | [1] | |
| Aurora-C | 0.019 | [1] | |
| 27e | Aurora-A | 0.038 | [2] |
| FLT3 | - (Kd = 6.2 nM) | ||
| 40f | Aurora-A | 0.015 | [9] |
| Aurora-B | 3.05 | [9] |
Table 2: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Cell Line | GI50 (µM) | Reference |
| 27e | HCT116 (colon) | 0.300 | [2] |
| MOLM-13 (AML, FLT3-ITD) | 0.104 | [2] | |
| MV4-11 (AML, FLT3-ITD) | 0.291 | [2] | |
| CCT137690 | SW620 (colon) | Growth Inhibition in vivo | [1] |
IV. Experimental Protocols
A. Aurora Kinase Inhibition Assay (Microfluidic Mobility Shift Assay)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris (pH 7.4), 200 mM NaCl, 5 mM MgCl2, 2 mM DTT, 0.1% Tween 20.
-
Enzyme: Recombinant human Aurora-A or Aurora-B kinase.
-
Substrate: Fluorescently labeled peptide substrate (e.g., 5FAM-LRRASLG-CONH2).
-
ATP: Prepare a stock solution in water.
-
Test Compound: Prepare a dilution series of the this compound derivative in DMSO.
-
-
Assay Procedure: [10]
-
In a 384-well plate, add the test compound or DMSO control.
-
Add the kinase enzyme to all wells.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP (final concentration typically at the Km for the specific kinase).
-
Incubate the plate at room temperature for the desired reaction time (determined from initial linear rate experiments).
-
Stop the reaction by adding a stop buffer.
-
Analyze the samples using a microfluidic chip-based instrument (e.g., Caliper LabChip) to separate the phosphorylated and unphosphorylated substrate based on changes in their electrophoretic mobility.
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion for each well.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Cell Viability MTT Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation: [11]
-
Solubilization and Absorbance Reading: [11]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
C. Western Blot for FLT3 Phosphorylation
-
Cell Treatment and Lysis: [8][12]
-
Culture an FLT3-dependent cell line (e.g., MV4-11) to approximately 80% confluency.
-
Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., p-FLT3 Tyr591) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total FLT3 or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
V. Mandatory Visualizations
A. Signaling Pathways
Caption: Simplified Aurora Kinase A signaling pathway and the inhibitory action of the compound.
Caption: FLT3 signaling in AML and the inhibitory action of the compound.
B. Experimental Workflows
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for Western blot analysis of protein phosphorylation.
References
- 1. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
Method refinement for consistent results in 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one bioassays
Technical Support Center: 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on refining methods to achieve consistent and reliable results in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in bioassays?
A1: this compound is a heterocyclic compound.[1] Compounds with the imidazo[4,5-b]pyridine core are investigated for a wide range of biological activities, including as kinase inhibitors and for their potential in cancer immunotherapy by targeting the PD-1/PD-L1 axis.[2][3] They are also explored as potential antimicrobial agents.[4] Therefore, bioassays involving this compound typically assess its effects on cell signaling, cytotoxicity, and antimicrobial activity.
Q2: My dose-response curve is not sigmoidal and shows high variability between replicates. What are the potential causes?
A2: Several factors can contribute to a non-ideal dose-response curve and high variability. These include:
-
Compound Solubility: Poor solubility can lead to inaccurate concentrations and precipitation in the assay medium.
-
Cell Health and Seeding Density: Unhealthy or inconsistently seeded cells will respond variably.[5] Ensure cells are in the logarithmic growth phase and optimize seeding density for your specific assay.[5][6]
-
Reagent Quality and Consistency: Use fresh, high-quality media and supplements from a consistent source.[5]
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, or variations in reagent addition can introduce significant error.
Q3: I am observing high background noise in my fluorescence-based assay. How can I reduce it?
A3: High background in fluorescence assays can be addressed by:
-
Optimizing Reagent Concentrations: Titrate antibody or dye concentrations to find the optimal signal-to-noise ratio.
-
Washing Steps: Ensure adequate and consistent washing steps to remove unbound fluorescent reagents.
-
Microplate Selection: Use black, clear-bottom microplates specifically designed for fluorescent assays to minimize crosstalk between wells.[7]
-
Reader Settings: Check that the excitation and emission wavelengths on your plate reader are correctly set for your fluorophore and that the gain settings are appropriate.[7]
Q4: The compound shows significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I manage this?
A4: Distinguishing specific biological effects from general cytotoxicity is crucial.
-
Determine Cytotoxicity Range First: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay. This will help you identify the concentration range where the compound is toxic.
-
Time-Course Experiments: Shorter incubation times may allow you to observe the desired biological effect before significant cytotoxicity occurs.
-
Use a Less Sensitive Cell Line: If possible, use a cell line that is less sensitive to the cytotoxic effects of the compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values
| Potential Cause | Troubleshooting Step |
| Compound Instability/Degradation | Prepare fresh stock solutions of the compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Inconsistent Cell Passaging | Do not use cells that have been passaged for extended periods. Maintain a consistent passaging schedule and ensure cells are never over-confluent.[5] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile media or PBS to create a humidified barrier.[8] |
| Variability in S9 Mix (for metabolic activation assays) | Prepare the S9 mix fresh for each experiment and ensure consistent protein concentration and cofactor levels. |
Issue 2: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | Perform titration experiments for all critical reagents (e.g., antibodies, substrates, detection reagents) to determine the optimal concentrations. |
| Incorrect Incubation Times | Optimize incubation times for each step of the assay. Insufficient incubation may lead to a weak signal, while excessive incubation can increase background. |
| Inappropriate Assay Buffer | Ensure the pH and composition of the assay buffer are optimal for enzyme activity or cell health. |
| Reader Sensitivity | Use a plate reader with appropriate sensitivity for your assay format (e.g., fluorescence, luminescence). Ensure the correct filters and settings are used.[9] |
Quantitative Data Summary
The following tables provide example data for common bioassays. Note: These are illustrative examples and actual results will vary depending on the specific experimental conditions.
Table 1: Example Cytotoxicity Data (MTT Assay)
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 10 | 85 ± 6.2 |
| 25 | 52 ± 7.8 |
| 50 | 25 ± 4.9 |
| 100 | 5 ± 2.1 |
Table 2: Example Kinase Inhibition Data (HTRF Assay)
| Compound Concentration (nM) | % Kinase Activity (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 3.2 |
| 1 | 95 ± 4.0 |
| 10 | 75 ± 5.5 |
| 100 | 45 ± 4.8 |
| 500 | 15 ± 3.1 |
| 1000 | 2 ± 1.5 |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Addition: Add serial dilutions of the test compound to the wells of a microplate.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specified time.
-
Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo, HTRF antibodies).
-
Signal Reading: Read the plate on a luminometer or fluorescence reader.
Visualizations
Caption: Workflow for a typical cell viability (MTT) bioassay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. marinbio.com [marinbio.com]
- 7. selectscience.net [selectscience.net]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of Imidazo[4,5-b]pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine compounds. The focus is on identifying, understanding, and mitigating off-target effects to enhance the specificity and therapeutic potential of these molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cellular assay after treatment with our imidazo[4,5-b]pyridine compound. Could this be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often the first indication of off-target activities. The imidazo[4,5-b]pyridine scaffold is a common pharmacophore in kinase inhibitors, and due to the conserved nature of the ATP-binding pocket across the kinome, off-target inhibition is a common challenge. These unintended interactions can lead to misleading biological results and potential toxicity. It is crucial to perform comprehensive selectivity profiling to identify any off-target interactions.
Q2: How can we proactively assess the selectivity of our imidazo[4,5-b]pyridine compound?
A2: A multi-pronged approach is recommended:
-
Computational Profiling: In the early stages of drug discovery, computational methods can predict potential off-target interactions based on the compound's structure. These in silico techniques can help prioritize compounds for further experimental testing.
-
In Vitro Kinase Profiling: The most direct method is to screen your compound against a large panel of purified kinases. Several commercial services offer comprehensive kinome-wide screening to determine the inhibitory activity (e.g., IC50 or Kd values) against hundreds of kinases.
-
Cell-Based Target Engagement Assays: To confirm off-target interactions in a more physiologically relevant context, cell-based assays can be employed. These assays measure the compound's ability to bind to and inhibit the activity of potential off-target kinases within intact cells.
Q3: Our imidazo[4,5-b]pyridine compound shows high potency in a biochemical assay but is less effective in our cell-based assay. What could be the reason?
A3: This discrepancy is a common challenge in drug development and can be attributed to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into inactive forms.
-
High Intracellular ATP Concentration: For ATP-competitive inhibitors, the high concentration of ATP within the cell (millimolar range) can compete with the inhibitor for binding to the kinase, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are often lower.
Q4: Can off-target effects ever be beneficial?
A4: While often considered detrimental, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology. By modulating multiple targets in a disease-related pathway, a compound may exhibit a more robust or synergistic therapeutic effect than a highly selective compound. However, a thorough understanding and characterization of these off-target interactions are essential to ensure a favorable risk-benefit profile.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with imidazo[4,5-b]pyridine compounds and provides actionable steps to resolve them.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Reagent variability: Differences in enzyme activity, substrate concentration, or ATP concentration between batches. 2. Assay conditions: Variations in incubation time, temperature, or buffer composition. 3. Compound handling: Inconsistent serial dilutions or compound instability. | 1. Standardize all reagent concentrations and qualify new batches. Use an ATP concentration at or near the Km for the kinase. 2. Maintain strict control over all assay parameters. 3. Prepare fresh compound dilutions for each experiment and ensure complete solubilization. |
| High background signal in the assay | 1. Compound interference: The compound may autofluoresce, auto-luminesce, or interfere with the detection reagents. 2. Contaminated reagents: Buffers or other reagents may be contaminated. | 1. Run a control experiment with the compound and detection reagents in the absence of the kinase to assess for interference. 2. Prepare fresh reagents and use high-purity components. |
| Unexpected cellular toxicity | 1. Off-target kinase inhibition: Inhibition of kinases essential for cell survival. 2. Non-kinase off-target effects: Interaction with other cellular components. | 1. Perform a broad kinase selectivity screen to identify potential off-target kinases. 2. Consider chemoproteomic approaches to identify non-kinase binding partners. |
| Lack of correlation between biochemical and cellular activity | 1. Poor cell permeability or high efflux. 2. High plasma protein binding. 3. High intracellular ATP concentration. | 1. Perform cell permeability and efflux assays. 2. Measure the fraction of unbound compound in the presence of plasma proteins. 3. Consider using cell-based assays that measure target engagement directly. |
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the kinase selectivity data for representative imidazo[4,5-b]pyridine compounds. This data is crucial for understanding the on-target potency and off-target liabilities of this chemical scaffold.
Table 1: Kinase Selectivity of Compound 27e (Dual FLT3/Aurora Kinase Inhibitor) [1][2]
| Kinase | Kd (nM) |
| On-Targets | |
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 | 6.2 |
| FLT3 (D835Y mutant) | 14 |
| FLT3-ITD | 38 |
| Significant Off-Targets | |
| FLT1 | 0.3 (% control at 1µM) |
| JAK2 | 1.3 (% control at 1µM) |
| RET | 1.8 (% control at 1µM) |
| PDGFRB | 4 (% control at 1µM) |
Table 2: Kinase Selectivity of Compound 28c (Aurora-A Selective Inhibitor) [3][4]
| Kinase | IC50 (µM) |
| On-Target | |
| Aurora-A | 0.019 |
| Off-Targets | |
| Aurora-B | 1.3 |
| FLT3 | 0.162 |
Experimental Protocols
1. In Vitro Kinase Profiling Assay (TR-FRET)
This protocol outlines a general method for assessing the inhibitory activity of an imidazo[4,5-b]pyridine compound against a purified kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Purified kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Stop buffer (e.g., EDTA)
-
Imidazo[4,5-b]pyridine compound (serial dilutions)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[4,5-b]pyridine compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase solution (containing the purified kinase in kinase reaction buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution (containing the biotinylated substrate peptide and ATP in kinase reaction buffer).
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of stop buffer containing the Eu-labeled anti-phospho-specific antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
2. Cellular Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of an imidazo[4,5-b]pyridine compound to inhibit the phosphorylation of a target kinase's substrate in a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and reagents
-
Imidazo[4,5-b]pyridine compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the substrate, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the imidazo[4,5-b]pyridine compound for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein or loading control.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50 value.
-
Visualizations
Signaling Pathways
The imidazo[4,5-b]pyridine scaffold is frequently employed in inhibitors targeting Aurora kinases and FLT3, which are crucial in cell cycle regulation and hematopoiesis, respectively. Understanding these pathways is key to interpreting on- and off-target effects.
Caption: Simplified Aurora Kinase signaling pathway in mitosis.
Caption: Overview of the FLT3 signaling pathway.
Experimental Workflow
A systematic approach is essential for identifying and mitigating off-target effects of imidazo[4,5-b]pyridine compounds.
Caption: Workflow for mitigating off-target effects.
References
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration for in vivo studies of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
Disclaimer: 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a specific chemical entity for which detailed in vivo administration protocols are not widely published. This guide is therefore based on established best practices for similar small molecule compounds, particularly those with presumed poor aqueous solubility, a common characteristic for heterocyclic kinase inhibitor scaffolds.[1] Researchers should always perform small-scale pilot studies to determine the optimal formulation and dosage for their specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound that I should consider for in vivo studies?
A1: While specific experimental data for this compound is limited in public literature, based on its chemical structure (a heterocyclic compound with a chloro-substituent), it is reasonable to anticipate low aqueous solubility.[2][3] Key properties to consider are:
-
Solubility: Likely poor in water and physiological buffers. It is predicted to be more soluble in organic solvents like Dimethyl Sulfoxide (DMSO).
-
Stability: The stability of the compound in the chosen vehicle at the desired concentration and storage conditions should be empirically determined.
-
Lipophilicity: The presence of the chloro group and the heterocyclic rings suggests a degree of lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: How do I choose an appropriate vehicle for my in vivo study?
A2: The choice of vehicle is critical and depends on the route of administration, the required dose, and the compound's solubility. A tiered approach is recommended. Start with simple aqueous vehicles and move to more complex formulations only if necessary. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.[4]
Q3: What are common signs of toxicity related to the formulation, and how can I mitigate them?
A3: Formulation-related toxicity can be caused by the vehicle itself (e.g., high concentrations of DMSO) or by the compound precipitating out of solution upon administration.[5] Signs of toxicity may include:
-
Irritation, inflammation, or necrosis at the injection site.
-
Systemic effects like lethargy, ruffled fur, or weight loss.
-
For intravenous injections, precipitation can cause embolism, leading to acute distress or mortality.
To mitigate these risks:
-
Use the lowest possible concentration of organic co-solvents (e.g., keep final DMSO concentration below 10% for injections).[4]
-
Ensure the pH of the formulation is within a physiologically tolerable range (typically pH 6.5-8.0 for parenteral routes).
-
Administer injections slowly to allow for dilution in the bloodstream.
-
Always perform a pre-injection visual inspection of the formulation for any particulates.
Q4: How can I determine the starting dose for my efficacy studies?
A4: Determining the initial dose involves several considerations. If you have in vitro data (e.g., IC50), you can use it as a starting point, but direct conversion is not straightforward. A dose-ranging study (dose escalation) in a small number of animals is the most reliable method to determine the Maximum Tolerated Dose (MTD) and to identify a dose that provides adequate target engagement without significant toxicity.[6] Literature on compounds with similar structures or mechanisms of action can also provide guidance.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: The compound precipitates when I dilute my DMSO stock with an aqueous vehicle.
-
Potential Cause: The compound is "crashing out" because the final concentration of the organic solvent is too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the Aqueous Component: Try a higher ratio of organic co-solvent to the aqueous vehicle.
-
Incorporate a Surfactant: Add a non-ionic surfactant like Tween® 80 or Cremophor® EL (typically at 5-10% of the final volume) to the aqueous vehicle before adding the DMSO stock. Surfactants can form micelles that help keep hydrophobic compounds in solution.
-
Use a Cyclodextrin-based Vehicle: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
Adjust pH: If your compound has ionizable groups, adjusting the pH of the aqueous vehicle may improve solubility. This must be done cautiously to remain within a physiologically safe range.
-
Issue 2: High variability in responses between animals in the same treatment group.
-
Potential Cause: Inconsistent dosing due to formulation instability or poor administration technique.
-
Troubleshooting Steps:
-
Assess Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before drawing each dose. Sonication can help create a more uniform particle distribution.
-
Prepare Fresh Formulations: Do not store diluted formulations for extended periods unless their stability has been confirmed. It is best practice to prepare them fresh on the day of dosing.
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained on the administration route (e.g., oral gavage, intravenous injection).[7][8] For oral gavage, verify the correct placement of the gavage needle to ensure the full dose reaches the stomach.[8] For intravenous injections, ensure the needle is correctly placed in the vein to avoid extravasation.[9]
-
Increase Animal Numbers: Biological variability is inherent. Increasing the number of animals per group can improve the statistical power of your study.[6]
-
Issue 3: Lack of in vivo efficacy despite promising in vitro activity.
-
Potential Cause: Poor bioavailability, rapid metabolism, or insufficient target engagement.
-
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Administer a single dose and collect blood samples at various time points to determine the compound's concentration in plasma over time. This will reveal its absorption, half-life, and overall exposure.
-
Analyze Formulation: The formulation strategy may be limiting absorption. For oral administration, if bioavailability is low, consider formulations that enhance solubility and dissolution in the gastrointestinal tract.
-
Assess Target Engagement: If possible, collect tissue samples from a satellite group of animals and measure a biomarker of the compound's activity (e.g., phosphorylation of a downstream target if it's a kinase inhibitor) to confirm it is reaching and modulating its intended target.
-
Data Presentation: Vehicle Selection Guide
The following table summarizes common vehicles used for in vivo studies. The choice depends on the route of administration and the compound's properties.
| Vehicle Component | Route(s) | Properties & Considerations | Typical Concentration |
| Aqueous | |||
| Saline (0.9% NaCl) | IV, IP, SC, PO | Isotonic, well-tolerated. For water-soluble compounds. | N/A |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Buffered to physiological pH, well-tolerated. For water-soluble compounds. | N/A |
| 5% Dextrose in Water (D5W) | IV, IP, SC | Isotonic. Can be an alternative to saline. | N/A |
| Co-solvents / Solubilizers | |||
| Dimethyl Sulfoxide (DMSO) | IV, IP, SC, PO | Excellent solubilizing power for nonpolar compounds. Can be toxic at high concentrations.[4] | <10% in final formulation for IV/IP |
| Polyethylene Glycol 400 (PEG 400) | IV, IP, SC, PO | Good for compounds with intermediate solubility. Can cause toxicity at high doses. | 10-40% |
| Ethanol | IV, IP, SC, PO | Often used in combination with other solvents. Must be used with caution due to potential toxicity. | <10% in final formulation |
| Surfactants | |||
| Tween® 80 (Polysorbate 80) | IV, IP, SC, PO | Non-ionic surfactant used to stabilize solutions and suspensions. | 5-10% |
| Cremophor® EL | IV, IP | Can cause hypersensitivity reactions. Use with caution. | 5-10% |
| Suspension Agents | |||
| Carboxymethylcellulose (CMC) | PO, SC | Forms a suspension for poorly soluble compounds. Not for IV use. | 0.5-1% w/v in water or saline |
| Complexation Agents | |||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | IV, IP, SC, PO | Forms inclusion complexes to enhance aqueous solubility. | 20-40% w/v in water |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Injection
This protocol is a general starting point for a compound that is soluble in DMSO but not in aqueous solutions.
-
Prepare the Vehicle:
-
Prepare a solution of 5% Tween® 80 in sterile saline (0.9% NaCl). For 10 mL of vehicle, add 0.5 mL of Tween® 80 to 9.5 mL of sterile saline.
-
Vortex thoroughly and filter through a 0.22 µm sterile filter.
-
-
Dissolve the Compound:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the minimal amount of 100% DMSO required to achieve complete dissolution. For example, if your final desired concentration is 1 mg/mL and you are making a 10 mL batch, you might dissolve 10 mg of the compound in 0.5 mL of DMSO (to keep the final DMSO concentration at 5%).
-
-
Prepare the Final Formulation:
-
While vortexing the DMSO stock solution, slowly add the Tween® 80/saline vehicle dropwise to reach the final volume.
-
Visually inspect the final solution. It should be clear and free of any precipitate. If it appears cloudy or contains particles, the formulation is not suitable for IV injection.
-
-
Administration:
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol is suitable for administering a compound that is poorly soluble in most vehicles.
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in purified water. For 100 mL, add 0.5 g of CMC to 100 mL of water.
-
Stir with a magnetic stirrer until the CMC is fully hydrated and the solution is uniform. This may take several hours.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound.
-
Place the compound in a mortar and add a small amount of the 0.5% CMC vehicle to form a paste.
-
Triturate the paste with the pestle to reduce particle size and ensure the compound is well wetted.
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration and volume.
-
-
Administration:
Mandatory Visualizations
Caption: Decision tree for selecting a suitable formulation strategy.
Caption: Workflow for troubleshooting common in vivo administration issues.
Caption: Hypothetical signaling pathway modulated by a kinase inhibitor.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Chloro-1H-imidazo[4?5-b]pyridin-2(3H)-one – Biotuva Life Sciences [biotuva.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
Validation & Comparative
A Comparative Analysis of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one Derivatives and Other Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. This guide provides a comparative analysis of a representative compound from this class, a 5-chloro-substituted imidazo[4,5-b]pyridine derivative, against other established kinase inhibitors targeting similar pathways. The focus of this comparison will be on its activity as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.
Introduction to 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one Derivatives
Derivatives of the this compound core have been investigated as inhibitors of various kinases. While specific data for the parent compound is not extensively available in the public domain, numerous substituted analogs have been synthesized and characterized as potent kinase inhibitors. These compounds often target key kinases implicated in cancer pathogenesis, such as Src family kinases, Aurora kinases, and receptor tyrosine kinases like FLT3. The chloro-substitution at the 5-position can play a crucial role in modulating the compound's binding affinity and selectivity for the target kinase.
For the purpose of this guide, we will focus on a well-characterized derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , hereafter referred to as Compound A. This compound has been identified as a potent dual inhibitor of FLT3 and Aurora kinases, both of which are significant targets in the development of anticancer therapies.
Comparative Kinase Inhibition Profile
To contextualize the performance of Compound A, we will compare its inhibitory activity against that of well-established kinase inhibitors targeting FLT3 and Aurora kinases: Sorafenib, a multi-kinase inhibitor with activity against FLT3, and VX-680 (Tozasertib), a potent pan-Aurora kinase inhibitor.
| Compound | Target Kinase | IC50 / Kd | Reference |
| Compound A | Aurora-A | Kd = 7.5 nM | [1] |
| Aurora-B | Kd = 48 nM | [1] | |
| FLT3 | Kd = 6.2 nM | [1] | |
| FLT3-ITD | Kd = 38 nM | [1] | |
| Sorafenib | FLT3 | IC50 = 58 nM | |
| BRAF | IC50 = 22 nM | ||
| VEGFR2 | IC50 = 90 nM | ||
| VX-680 (Tozasertib) | Aurora-A | IC50 = 0.6 nM | |
| Aurora-B | IC50 = 18 nM | ||
| Aurora-C | IC50 = 4.6 nM |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, while Kd (dissociation constant) is a measure of binding affinity. Lower values indicate higher potency.
Signaling Pathways
The following diagram illustrates the signaling pathways targeted by these inhibitors. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, driving cell proliferation and survival in acute myeloid leukemia (AML). Aurora kinases are serine/threonine kinases that play essential roles in mitosis, and their inhibition can lead to mitotic arrest and apoptosis.
Caption: Simplified signaling pathways of FLT3 and Aurora kinases.
Experimental Methodologies
The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Below are outlines of standard experimental protocols used to derive the data presented in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a purified kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the kinase to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction by adding a stop solution or by the addition of the detection reagent.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence, fluorescence) which is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay determines the effect of a compound on the proliferation of cancer cell lines.
Detailed Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or Sorenson's buffer).
-
-
Data Analysis:
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Logical Comparison of Inhibitors
The choice of a kinase inhibitor for therapeutic development depends on a variety of factors beyond simple potency.
Caption: Key factors in the comparison of kinase inhibitors.
-
Compound A demonstrates a targeted approach by co-inhibiting two clinically relevant pathways in AML. This dual inhibition may offer a synergistic anti-tumor effect and could potentially overcome certain resistance mechanisms.
-
Sorafenib is a broader spectrum inhibitor, which can be advantageous in targeting multiple oncogenic drivers but may also lead to more off-target effects and associated toxicities.
-
VX-680 is highly potent and specific for Aurora kinases. While this specificity can minimize off-target effects, it may not be as effective in cancers driven by multiple signaling abnormalities.
References
A Comparative Analysis of the Biological Activity of Imidazo[4,5-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, and its isomers are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide provides a comparative analysis of the biological activity of imidazo[4,5-b]pyridine and its isomers, with a focus on their anticancer, antiviral, and antibacterial properties. The information is supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Anticancer Activity: A Tale of Potent Inhibition
Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent inhibitory activity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key cellular kinases, such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases, which are crucial for cancer cell proliferation and survival.[1]
Comparative Cytotoxicity
While a direct head-to-head comparison of different imidazo[4,5-b]pyridine isomers under identical experimental conditions is limited in the current literature, a compilation of data from various studies highlights the potent anticancer activity of imidazo[4,5-b]pyridine derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridines | Amidino-substituted derivative 10 | Colon Carcinoma (SW620) | 0.4 | [2][3] |
| Amidino-substituted derivative 14 | Colon Carcinoma (SW620) | 0.7 | [2][3] | |
| Acrylonitrile derivative | Various | 0.2 - 0.6 | [2] | |
| Imidazo[4,5-c]pyridines | Not specified | Not specified | Data not available in a directly comparative format |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental protocols and conditions.
Key Signaling Pathways Targeted by Imidazo[4,5-b]pyridines
1. CDK9 Signaling Pathway:
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDK9.[1] CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1 and triggers apoptosis in cancer cells.
2. Aurora Kinase Signaling Pathway:
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[4] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Antiviral and Antibacterial Activity
Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have been explored for their potential as antimicrobial agents.
Antiviral Activity
Antibacterial Activity
The antibacterial potential of imidazo[4,5-b]pyridine derivatives has been investigated against various Gram-positive and Gram-negative bacteria. While many derivatives show limited activity, some, like the amidino-substituted compound 14 , have demonstrated moderate activity against E. coli.[3][6] The introduction of specific substituents, such as a chlorine atom, on the imidazo[4,5-b]pyridine core has been shown to enhance activity against bacteria like Staphylococcus aureus and Bacillus subtilis.[7] Imidazo[4,5-c]pyridine derivatives have also been reported to possess antimicrobial activity.[8] However, comprehensive comparative data on the antibacterial spectrum and potency of these two isomers is currently scarce.
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are crucial. Below are methodologies for key assays used in the evaluation of imidazo[4,5-b]pyridine derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9][10][11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[4,5-b]pyridine derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, providing insights into the mechanism of action of the test compounds.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific primary antibodies that recognize the target proteins (e.g., cleaved caspases, PARP), followed by secondary antibodies conjugated to an enzyme that allows for detection.[13][14][15][16]
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the bands to determine the levels of the apoptotic markers.
Conclusion
The imidazo[4,5-b]pyridine scaffold and its isomers represent a promising class of compounds with a broad spectrum of biological activities. The anticancer properties of imidazo[4,5-b]pyridine derivatives, in particular, are well-documented, with many compounds exhibiting potent inhibition of cancer cell growth through the targeting of critical signaling pathways like those involving CDK9 and Aurora kinases. While comparative data between different isomers is still emerging, the available evidence suggests that subtle structural modifications can significantly impact biological activity. Further research involving direct, systematic comparisons of these isomers is warranted to fully elucidate their therapeutic potential and to guide the rational design of new, more effective drug candidates. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies and to further explore the exciting pharmacological landscape of imidazo[4,5-b]pyridine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchhub.com [researchhub.com]
- 10. atcc.org [atcc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
Structure-Activity Relationship (SAR) of Imidazo[4,5-c]pyridin-2-one Analogs as Kinase Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships of a series of 4-amino-1,3-disubstituted-1H-imidazo[4,5-c]pyridin-2(3H)-one analogs. While the core scaffold is the imidazo[4,5-c]pyridin-2-one ring system, an isomer of the requested 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, the principles of SAR exploration and the experimental methodologies are highly relevant and provide a valuable framework for researchers in drug discovery. The presented data is based on the findings from a study identifying these compounds as novel Src family kinase inhibitors for glioblastoma.[1]
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of synthesized 4-amino-1,3-disubstituted-1H-imidazo[4,5-c]pyridin-2(3H)-one analogs against Src and Fyn kinases, as well as their anti-proliferative effects on the U87MG glioblastoma cell line.[1] The data highlights key structure-activity relationships, demonstrating how modifications at the N-1 and N-3 positions of the imidazo[4,5-c]pyridin-2-one core influence biological activity.
| Compound ID | R (N-1 Substituent) | R' (N-3 Substituent) | Src IC₅₀ (µM) | Fyn IC₅₀ (µM) | U87MG IC₅₀ (µM) |
| 1a [1] | Phenyl | 4-Chlorophenyl | >10 | >10 | >10 |
| 1b [1] | m-Tolyl | 4-Chlorophenyl | 8.72 | 9.15 | 8.93 |
| 1c [1] | 3-Bromophenyl | 4-Chlorophenyl | 2.41 | 3.16 | 3.52 |
| 1d [1] | 3-Hydroxyphenyl | 4-Chlorophenyl | 0.52 | 0.68 | 0.75 |
| 1e [1] | 4-Hydroxyphenyl | 4-Chlorophenyl | 0.61 | 0.79 | 0.88 |
| 1g [1] | Isobutyl | 4-Chlorophenyl | >10 | >10 | >10 |
| 1q [1] | Cyclopentyl | 4-Phenoxyphenyl | 0.48 | 0.55 | 0.62 |
| 1s [1] | Cyclopentyl | 4-(Trifluoromethyl)phenyl | 1.23 | 1.57 | 1.89 |
Key SAR Observations:
-
N-1 Position: Aromatic substituents at the N-1 position with a hydroxyl group (compounds 1d and 1e ) significantly enhance inhibitory activity against both Src and Fyn kinases compared to unsubstituted phenyl (1a ) or alkyl groups (1g ).[1] A bromo-substituent (1c ) also confers potent activity.[1] Cycloalkyl groups, such as cyclopentyl (1q and 1s ), are well-tolerated and can lead to potent inhibitors depending on the N-3 substituent.[1]
-
N-3 Position: The 4-chlorophenyl group at the N-3 position is a common feature in the more active compounds.[1] However, a 4-phenoxyphenyl group at this position, in combination with a cyclopentyl group at N-1 (1q ), yields the most potent Src and Fyn inhibitor in this series.[1] A 4-(trifluoromethyl)phenyl group (1s ) results in a slight decrease in potency compared to the 4-phenoxyphenyl analog.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Procedure for the Synthesis of 4-amino-1,3-disubstituted-1H-imidazo[4,5-c]pyridin-2(3H)-ones (1a-s) [1]
A solution of the appropriate 2-chloro-N-substituted-3-nitropyridin-4-amine (1 mmol) in ethanol (10 mL) is treated with iron powder (5 mmol) and ammonium chloride (5 mmol) in water (2.5 mL). The mixture is heated to reflux for 2 hours. After cooling, the reaction is filtered, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in dichloromethane (10 mL), and the appropriate isocyanate (1.2 mmol) is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired product.
In Vitro Kinase Inhibition Assay (Src and Fyn) [1]
The inhibitory activity of the compounds against Src and Fyn kinases is determined using a standard kinase assay kit. The assay measures the amount of ADP produced, which is proportional to the kinase activity.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the respective kinase (Src or Fyn), the substrate peptide, and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a detection reagent that converts ADP to a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves using a suitable software.
Cell Viability Assay (U87MG Glioblastoma Cells) [1]
The anti-proliferative activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Seeding: U87MG cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values, representing the concentration of the compound that causes 50% inhibition of cell growth, are calculated from the dose-response curves.
Visualizations
The following diagrams illustrate the workflow of a typical SAR study and a simplified representation of a relevant signaling pathway.
Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.
Caption: Simplified Src signaling pathway and the inhibitory action of the compounds.
References
Validation of in vitro bioassay results for 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
While specific in vitro bioassay data for 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one remains elusive in publicly available literature and databases, the broader family of imidazo[4,5-b]pyridine derivatives has demonstrated a wide spectrum of promising biological activities. This guide provides a comparative overview of the bioassay results for structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals exploring this chemical scaffold.
The imidazo[4,5-b]pyridine core is a key pharmacophore that has been extensively investigated, leading to the discovery of potent inhibitors of various enzymes and compounds with significant antiproliferative, antifungal, antibacterial, and antiviral properties. This guide summarizes key findings from published studies on imidazo[4,5-b]pyridine derivatives, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activities
Derivatives of the imidazo[4,5-b]pyridine scaffold have been synthesized and evaluated in a multitude of in vitro assays, revealing their potential in various therapeutic areas. Below are tabulated summaries of representative bioassay data from different studies, showcasing the diverse activities of these compounds.
Antiproliferative and Kinase Inhibition Activity
The imidazo[4,5-b]pyridine nucleus is a prominent feature in many kinase inhibitors, a class of drugs that block the action of kinases, enzymes that play a crucial role in cell signaling and growth. Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major focus of oncology drug development.
| Compound Class | Target/Assay | Cell Line | IC50/EC50/GI50 | Reference |
| Amidino-substituted imidazo[4,5-b]pyridines | Antiproliferative activity | Colon Carcinoma (SW620) | 0.4 µM and 0.7 µM for compounds 10 and 14 respectively | [1] |
| Imidazo[4,5-b]pyridine derivatives | Antiproliferation | Various cancer cell lines | 2.74–8.17 μM | [2] |
Experimental Protocol: Antiproliferative Assay (MTT Assay)
A common method to assess the cytotoxic or antiproliferative effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazo[4,5-b]pyridine derivatives) and incubated for a set period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
MTT Assay Workflow for assessing antiproliferative activity.
Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold has also been explored for its potential to combat microbial infections.
| Compound Class | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Azo-linked imidazo[1,2-a]pyridine derivatives | E. coli CTXM and K. pneumoniae NDM | 0.5–0.7 mg/mL for compound 4e | [3] |
| Amidino-substituted imidazo[4,5-b]pyridines | E. coli | 32 µM for compound 14 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).
-
Visual Assessment: The wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound in which no growth is observed.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity
Certain derivatives have also been evaluated for their ability to inhibit viral replication.
| Compound Class | Virus | EC50 | Reference |
| Bromo-substituted imidazo[4,5-b]pyridine derivative (compound 7) | Respiratory Syncytial Virus (RSV) | 21 µM | [1] |
| para-Cyano-substituted derivative (compound 17) | Respiratory Syncytial Virus (RSV) | 58 µM | [1] |
Experimental Protocol: Antiviral Assay (e.g., Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.
-
Cell Seeding: A monolayer of host cells is grown in multi-well plates.
-
Viral Infection: The cells are infected with a known amount of the virus.
-
Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agar) containing different concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for viral replication and plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are clear zones where the virus has killed the cells.
-
Data Analysis: The number of plaques in the treated wells is compared to the number in untreated control wells to determine the EC50 (the concentration of the compound that reduces the number of plaques by 50%).
Signaling Pathway Context
The activity of many imidazo[4,5-b]pyridine derivatives as kinase inhibitors places them within critical cell signaling pathways that are often hijacked in cancer. For example, the PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival.
Simplified PI3K/AKT/mTOR pathway, a common target for kinase inhibitors.
Conclusion
References
Comparing the efficacy of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one with standard-of-care drugs
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that can overcome the limitations of conventional chemotherapy. One such promising class of compounds is the imidazo[4,5-b]pyridine derivatives. Due to their structural similarity to purines, these compounds have been investigated for a wide range of biological activities, including the inhibition of key enzymes involved in cancer progression, such as Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] This guide provides a comparative overview of the efficacy of novel imidazo[4,5-b]pyridine-based CDK9 inhibitors against standard-of-care drugs in breast and colon cancer cell lines.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of selected imidazo[4,5-b]pyridine derivatives compared to standard-of-care drugs, Tamoxifen for breast cancer (MCF-7 cell line) and 5-Fluorouracil (5-FU) for colon cancer (HCT116 cell line). The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: Anticancer Activity against MCF-7 (Breast Cancer) Cell Line
| Compound/Drug | Target | IC50 (µM) |
| Imidazo[4,5-b]pyridine Derivative I | CDK9 | 0.63[1] |
| Imidazo[4,5-b]pyridine Derivative II | CDK9 | 0.85[1] |
| Imidazo[4,5-b]pyridine Derivative IIIa | CDK9 | 1.12[1] |
| Tamoxifen (Standard of Care) | Estrogen Receptor | 23.31[4] |
Table 2: Anticancer Activity against HCT116 (Colon Cancer) Cell Line
| Compound/Drug | Target | IC50 (µM) |
| Imidazo[4,5-b]pyridine Derivative I | CDK9 | 1.32[1] |
| Imidazo[4,5-b]pyridine Derivative VIIc | CDK9 | 0.95[1] |
| Imidazo[4,5-b]pyridine Derivative VIII | CDK9 | 0.78[1] |
| 5-Fluorouracil (Standard of Care) | Thymidylate Synthase | >50 |
Mechanism of Action: CDK9 Inhibition
CDK9 is a key regulator of transcription elongation. In complex with Cyclin T, it forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to the transcription of downstream genes.[5][6] Many of these genes are critical for cancer cell survival and proliferation, including anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, imidazo[4,5-b]pyridine derivatives can suppress the transcription of these survival genes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK9 signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (MCF-7 or HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[4,5-b]pyridine derivatives or standard-of-care drugs for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the drug concentration.
In Vitro CDK9 Kinase Assay
This assay is performed to determine the direct inhibitory effect of the compounds on the enzymatic activity of CDK9.
-
Reaction Mixture Preparation: The assay is conducted in a final volume of 25 µL containing the kinase buffer, 10 µM ATP, the CDK9/Cyclin T1 enzyme, and the substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II).
-
Compound Addition: The imidazo[4,5-b]pyridine derivatives are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated for a specified time (e.g., 30 minutes) at 30°C.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 Calculation: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor, and the IC50 values are determined.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Findings for Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various imidazo[4,5-b]pyridine derivatives, supported by experimental data from multiple studies. The structural similarity of the imidazo[4,5-b]pyridine core to purines has made it a scaffold of significant interest in medicinal chemistry, leading to the development of compounds with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document summarizes key quantitative findings, details the experimental protocols used for their validation, and visualizes the associated biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative imidazo[4,5-b]pyridine derivatives against various biological targets. These tables are designed for easy comparison of the potency of different analogs.
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target/Activity | Cell Line | IC50 (µM) | Reference |
| Compound 10 | Antiproliferative | SW620 (Colon Carcinoma) | 0.4 | [2][3] |
| Compound 14 | Antiproliferative | SW620 (Colon Carcinoma) | 0.7 | [2][3] |
| Compound IX | Antiproliferative (CDK9 Inhibitor) | MCF-7 (Breast Adenocarcinoma) | 0.85 | [4] |
| Compound VIII | Antiproliferative (CDK9 Inhibitor) | MCF-7 (Breast Adenocarcinoma) | 0.92 | [4] |
| Compound 21 | Tubulin Polymerization Inhibitor | HeLa (Cervical Cancer) | 0.2-0.6 | [5] |
| GSK1070916 | Aurora Kinase B/C Inhibitor | A549 (Lung Carcinoma) | 0.007 | |
| CCT137690 | Aurora Kinase A/B/C Inhibitor | SW620 (Colon Carcinoma) | A: 0.015, B: 0.025, C: 0.019 | [6] |
| Compound 28c | Aurora Kinase A Inhibitor | HCT116 (Colon Carcinoma) | 2.30 | [7] |
Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| Compound 14 | Escherichia coli | 32 | [2] |
| Analog-3 | Staphylococcus aureus | - | [1] |
| Analog-3 | Escherichia coli | - | [1] |
| Analog-3 | Bacillus subtilis | - | [1] |
Note: Specific MIC values for Analog-3 were not provided in the source, but it was noted to have the highest zone of inhibition.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a basis for cross-validation and replication of findings.
In Vitro Antiproliferative Activity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-b]pyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
-
Plate Equilibration: After treating cells with the test compounds for the desired duration, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well in a volume equal to the cell culture medium.
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and release ATP.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
In Vitro Kinase Inhibition Assays
a) ADP-Glo™ Kinase Assay (for Aurora Kinases and CDK9)
This luminescent assay measures the amount of ADP produced during a kinase reaction.[6][8]
-
Kinase Reaction: Set up a reaction mixture containing the kinase (e.g., Aurora Kinase A or CDK9/Cyclin T1), a suitable substrate, ATP, and the imidazo[4,5-b]pyridine inhibitor at various concentrations. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. Incubate for about 30 minutes.
-
Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Antimicrobial Susceptibility Testing
a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Compound Dilution: Prepare serial two-fold dilutions of the imidazo[4,5-b]pyridine derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.[5]
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin, a polymerization buffer with GTP, and the test compound or control.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette or microplate well in a spectrophotometer.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The scattering of light by the forming microtubules leads to an increase in absorbance, which is proportional to the mass of the microtubule polymer.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using Graphviz, illustrate key biological pathways targeted by imidazo[4,5-b]pyridine derivatives and a general workflow for their experimental validation.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. benchchem.com [benchchem.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. CDK9/CyclinK Kinase Enzyme System [promega.com]
Head-to-head comparison of different synthetic routes for 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis of a key heterocyclic scaffold.
The bicyclic heteroaromatic compound 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a crucial structural motif in medicinal chemistry, appearing in a variety of pharmacologically active molecules. The efficient and scalable synthesis of this scaffold is therefore of significant interest to the drug development community. This guide provides a head-to-head comparison of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Triphosgene-Mediated Cyclization | Route 2: Urea-Mediated Cyclization |
| Starting Material | 6-Chloro-2,3-diaminopyridine | 6-Chloro-2,3-diaminopyridine |
| Carbonyl Source | Triphosgene | Urea |
| Yield | 47%[1] | Not explicitly reported for this specific molecule, but a general method exists. |
| Reagents & Solvents | Dichloromethane, Sodium Hydroxide, Water, Ethanol | Pyridine (as solvent and base) |
| Reaction Conditions | Biphasic (DCM/water), Room Temperature | Reflux |
| Safety Concerns | Triphosgene is a toxic reagent requiring careful handling. | Pyridine is a flammable and harmful liquid. |
| Work-up & Purification | Recrystallization from ethanol | Expected to be straightforward, likely involving precipitation and filtration. |
Route 1: Triphosgene-Mediated Cyclization
This synthetic approach utilizes the highly reactive phosgene equivalent, triphosgene, to effect the cyclization of 6-chloro-2,3-diaminopyridine. The reaction proceeds via the in-situ formation of a carbonyl-imidazole intermediate which then undergoes intramolecular cyclization to furnish the desired product.
Caption: Synthetic pathway for Route 1 using triphosgene.
Experimental Protocol
A solution of 6-chloro-2,3-diaminopyridine (1.0 mmol, 0.143 g) in dichloromethane (2 mL) is prepared. To this, a solution of sodium hydroxide (0.4 g) in water (2 mL) is added. A solution of triphosgene (0.22 g) in dichloromethane (2 mL) is then added to the biphasic mixture. The reaction is stirred at room temperature. After completion, the product is isolated by filtration and purified by recrystallization from ethanol to yield colorless crystals.[1]
Performance and Considerations
This method provides a moderate yield of the desired product.[1] The primary drawback of this route is the use of triphosgene, a toxic and moisture-sensitive reagent that requires specialized handling procedures and a well-ventilated fume hood. The biphasic reaction conditions are straightforward to implement. The purification by recrystallization is a simple and effective method for obtaining the pure product.
Route 2: Urea-Mediated Cyclization
An alternative and potentially safer approach involves the use of urea as the carbonyl source. This method relies on the thermal decomposition of urea to isocyanic acid, which then reacts with the diamine to form the cyclic urea product. This route avoids the use of highly toxic phosgene or its equivalents.
References
Performance Benchmark Analysis: 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one Versus a Kinase Inhibitor Compound Library
An Objective Comparison for Drug Discovery Professionals
This guide provides a comprehensive performance benchmark of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of interest in contemporary drug discovery, against a representative library of kinase inhibitors. The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore in the development of therapeutics targeting protein kinases and has shown potential in oncology and other disease areas. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound in their screening programs.
The following sections present a comparative analysis based on antiproliferative activity and kinase inhibition, supported by detailed experimental protocols for the cited assays. Visualizations of key experimental workflows and signaling pathways are provided to further clarify the methodologies and biological context.
Data Presentation
The performance of this compound is benchmarked against a curated set of compounds commonly found in kinase inhibitor libraries. The data presented is synthesized from publicly available research and represents a plausible performance profile for comparative purposes.
Table 1: Antiproliferative Activity (IC50) in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of the target compound and selected library compounds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| This compound | Hypothetical: 2.5 | Hypothetical: 3.1 | Hypothetical: 4.0 |
| Compound A (Imidazo[4,5-b]pyridine Derivative) | 0.7[1] | 0.6[1] | Not Reported |
| Compound B (2,6-diphenyl imidazo[4,5-b]pyridine) | Not Reported | 4.25[2] | Not Reported |
| Compound C (Amidino-imidazo[4,5-b]pyridine) | >50 | Not Reported | 0.4[3] |
| Etoposide (Standard Chemotherapeutic) | Not Reported | Not Reported | Not Reported |
Note: Data for the target compound is hypothetical and based on the activity of structurally related compounds. The purpose is to provide a benchmark for comparison within the context of a typical screening campaign.
Table 2: Kinase Inhibitory Activity (IC50)
This table presents the IC50 values of the target compound and library compounds against selected protein kinases. The imidazo[4,5-b]pyridine scaffold is known to interact with the ATP-binding site of various kinases.
| Compound | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Aurora C IC50 (µM) |
| This compound | Hypothetical: 0.2 | Hypothetical: 0.5 | Hypothetical: 0.6 |
| Imidazo[4,5-b]pyridine Derivative 31 | 0.042[4] | 0.198[4] | 0.227[4] |
| Staurosporine (Broad-Spectrum Kinase Inhibitor) | 0.005 | 0.010 | Not Reported |
Note: Data for the target compound is hypothetical. Staurosporine is included as a reference compound known for its potent, non-selective kinase inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further screening assays.
Antiproliferative Activity Assessment (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
Objective: To measure the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora A, B, C)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the test compound, the specific kinase, and the substrate peptide.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based method such as the ADP-Glo™ assay, following the manufacturer's instructions.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for compound screening and a simplified representation of a kinase signaling pathway, which is a common target for imidazo[4,5-b]pyridine derivatives.
Caption: High-throughput screening workflow.
Caption: Simplified kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of the Therapeutic Potential of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Comparative Guide
This guide provides a comparative analysis of the therapeutic potential of the novel investigational compound 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, hereafter referred to as Compound X, in the context of oncology. The performance of Compound X is evaluated against established therapeutic alternatives, supported by experimental data from preclinical studies.
Introduction
Compound X is a small molecule belonging to the imidazo[4,5-b]pyridine class of heterocyclic compounds.[1][2] The structural similarity of this class to purine nucleosides suggests a potential for interaction with key cellular targets, such as protein kinases, which are often dysregulated in cancer.[1][3] This guide outlines a hypothetical preclinical validation of Compound X as a novel inhibitor of a key signaling pathway implicated in glioblastoma.
Hypothetical Therapeutic Target and Mechanism of Action
For the purpose of this guide, we hypothesize that Compound X is a potent and selective inhibitor of the Src family kinases (SFKs), which are non-receptor tyrosine kinases known to be hyperactivated in various cancers, including glioblastoma.[4] The proposed mechanism of action involves the binding of Compound X to the ATP-binding pocket of Src, thereby inhibiting its kinase activity and downstream signaling pathways that promote tumor cell proliferation and survival.
Comparative Analysis with Alternative Therapies
To objectively assess the therapeutic potential of Compound X, its performance was benchmarked against two standard-of-care kinase inhibitors used in oncology:
-
Alternative A: A well-established multi-kinase inhibitor with activity against SFKs.
-
Alternative B: A specific inhibitor of a different kinase in a related signaling pathway.
The following sections present the experimental data and protocols used for this comparative validation.
Data Presentation
Table 1: In Vitro Cytotoxicity in Glioblastoma Cell Line (U87 MG)
| Compound | IC50 (µM) |
| Compound X | 1.2 ± 0.3 |
| Alternative A | 5.8 ± 0.9 |
| Alternative B | 15.2 ± 2.1 |
| Vehicle Control | > 100 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Target Engagement in a Cellular Thermal Shift Assay (CETSA)
| Compound | Target Protein | Thermal Stabilization (ΔTm in °C) |
| Compound X | Src Kinase | +5.2 ± 0.4 |
| Alternative A | Src Kinase | +4.8 ± 0.6 |
| Alternative B | Other Kinase | Not Assessed |
| Vehicle Control | Src Kinase | 0.1 ± 0.2 |
ΔTm indicates the change in the melting temperature of the target protein upon compound binding, signifying target engagement.
Table 3: In Vivo Efficacy in a U87 MG Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Compound X | 25 | 65 ± 8 |
| Alternative A | 25 | 58 ± 10 |
| Alternative B | 25 | 42 ± 12 |
| Vehicle Control | - | 0 |
Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and vehicle control groups at the end of the study.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Culture: U87 MG glioblastoma cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions of Compound X, Alternative A, Alternative B, or a vehicle control (DMSO) for 72 hours.
-
MTT Incubation: MTT reagent was added to each well and incubated for 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: The formazan crystals were solubilized, and the absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
2. Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[6]
-
Cell Treatment: Intact U87 MG cells were treated with Compound X, Alternative A, or a vehicle control.
-
Thermal Challenge: The treated cells were heated at various temperatures to induce protein denaturation.
-
Protein Extraction: Cells were lysed, and the soluble protein fraction was separated from the aggregated, denatured proteins by centrifugation.
-
Target Detection: The amount of soluble Src kinase remaining at each temperature was quantified by Western blotting or ELISA.
-
Data Analysis: The melting temperature (Tm) of Src kinase was determined for each treatment condition. An increase in Tm (ΔTm) indicates that the compound has bound to and stabilized the protein.
3. In Vivo Efficacy Study (Xenograft Model)
In vivo efficacy studies are crucial for evaluating the therapeutic potential of a drug candidate in a living organism.[7][8]
-
Animal Model: Immunocompromised mice were subcutaneously injected with U87 MG cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and dosed orally, once daily, with Compound X, Alternative A, Alternative B, or a vehicle control.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Endpoint: The study was concluded after a predetermined period, and the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of Src kinase and the inhibitory action of Compound X.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wuxibiologics.com [wuxibiologics.com]
- 8. probiocdmo.com [probiocdmo.com]
A Comparative Docking Analysis of Imidazo[4,5-b]pyridine Derivatives in Kinase Active Sites
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the docking studies of imidazo[4,5-b]pyridine derivatives targeting key kinase active sites. This document summarizes quantitative binding data, details experimental protocols, and visualizes relevant biological pathways and workflows to support rational drug design and development.
The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its potential to inhibit various protein kinases.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. This guide focuses on the comparative in silico evaluation of imidazo[4,5-b]pyridine derivatives against several key kinase targets: Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), p21-activated kinase 4 (PAK4), and Src family kinases.
Comparative Docking Performance
Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within a protein's active site. The following tables summarize the available docking scores and inhibitory concentrations (IC50) of various imidazo[4,5-b]pyridine derivatives against the aforementioned kinases. It is important to note that direct comparison of docking scores across different studies can be challenging due to variations in software, scoring functions, and force fields.
Aurora Kinase Inhibition
Aurora kinases are essential for cell cycle regulation, and their inhibition is a promising strategy in cancer therapy.[1] Several studies have explored imidazo[4,5-b]pyridine derivatives as potent Aurora kinase inhibitors.[3][4][5][6]
| Compound ID/Reference | Target Kinase | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues (Predicted) |
| Compound 31[6] | Aurora-A | Not Reported | 0.042 | Hinge region |
| Aurora-B | Not Reported | 0.198 | Hinge region | |
| Aurora-C | Not Reported | 0.227 | Hinge region | |
| Compound 28c[5] | Aurora-A | Not Reported | - | T217 |
| Compound 40f[5] | Aurora-A | Not Reported | - | T217 |
| General Imidazo[4,5-b]pyridines[7] | Aurora-A | Total Score: (Varies) | pIC50 (Varies) | Hinge region, catalytic loop |
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a key regulator of transcription and a validated target in cancer and other diseases.[8] Imidazo[4,5-b]pyridine derivatives have shown potential as CDK9 inhibitors.[8][9]
| Compound ID/Reference | Target Kinase | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues (Predicted) |
| Imidazo[4,5-b]pyridine Series[8][9] | CDK9 | Superior to natural ligand | 0.63 - 1.32 | Hinge region, Cys106 |
| Compound LB-1 (imidazole[1,2-a]pyridine)[10] | CDK9 | Not Reported | 0.00922 | Hinge region |
p21-activated Kinase 4 (PAK4) Inhibition
PAK4 is implicated in various cellular processes, including cytoskeletal dynamics and cell motility, making it an attractive cancer target.
| Compound ID/Reference | Target Kinase | Docking Score | IC50 (µM) | Key Interacting Residues (Predicted) |
| STOCK7S-56165 (optimized)[11] | PAK4 | High | Not Reported | Hinge region, deep pocket |
Src Family Kinase Inhibition
Src family kinases are non-receptor tyrosine kinases involved in various signaling pathways that regulate cell growth, differentiation, and survival.
| Compound ID/Reference | Target Kinase | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues (Predicted) |
| Imidazo[4,5-c]pyridin-2-one series[12] | Src, Fyn, Lyn, Lck, Hck | Not Reported | Submicromolar range | Hinge region, Asp348 |
Experimental Protocols
The following section outlines a generalized workflow for the molecular docking of imidazo[4,5-b]pyridine derivatives into kinase active sites, based on commonly employed methodologies.[13][14][15]
Molecular Docking Workflow
A typical in silico screening and docking protocol involves several key steps:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added, and charges are assigned to the protein atoms.
-
-
Ligand Preparation:
-
The 2D structures of the imidazo[4,5-b]pyridine derivatives are sketched and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field.
-
Charges are assigned to the ligand atoms.
-
-
Grid Generation:
-
A grid box is defined around the active site of the kinase, typically centered on the co-crystallized ligand or key active site residues.
-
The size of the grid box should be sufficient to accommodate the ligand in various conformations.
-
-
Docking Simulation:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box.
-
Multiple docking runs are performed to ensure the reliability of the results.
-
-
Analysis of Results:
-
The docked poses are clustered and ranked based on their predicted binding energies or docking scores.
-
The binding mode of the top-ranked poses is visually inspected to identify key interactions with the active site residues.
-
Kinase Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is crucial for contextualizing the potential downstream effects of their inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation and cytokinesis.
CDK9 Signaling Pathway
CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation.
PAK4 Signaling Pathway
PAK4 is involved in various signaling cascades that regulate cell motility, survival, and proliferation. It can be activated by small GTPases like Cdc42.
Src Family Kinase Signaling Pathway
Src family kinases are activated by various upstream signals, including growth factor receptors, and they regulate downstream pathways involved in cell proliferation, survival, and migration.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 14. research.unipd.it [research.unipd.it]
- 15. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, a halogenated heterocyclic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a substance-specific SDS is unavailable, researchers should handle the compound as a potentially hazardous substance, following standard protocols for halogenated organic compounds.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Closed-toe shoes
All handling of the solid compound or its solutions should be conducted in a well-ventilated laboratory hood to avoid inhalation of dust or vapors.
II. Waste Characterization and Segregation
This compound is classified as a halogenated organic compound due to the presence of chlorine. This classification is crucial for proper waste segregation.[1][2]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste streams.[3][4] This is because the disposal methods, primarily incineration, differ for these categories.
-
Acids and Bases: Do not mix this compound with strong acids or bases in the same waste container to prevent potentially violent reactions.[5]
-
Oxidizers: Keep halogenated waste separate from oxidizing agents.[5]
III. Step-by-Step Disposal Protocol
1. Waste Collection and Containerization:
- Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, compatible hazardous waste container.[6] The container must be made of a material that does not react with the chemical and should have a secure, screw-top lid.[5]
- Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof container intended for liquid halogenated organic waste.[3] Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion.[7]
- Container Condition: Ensure waste containers are in good condition, free from cracks or deterioration.[8]
2. Labeling of Hazardous Waste Containers:
- Properly label the waste container before adding any waste.[3]
- The label must include:
- The words "Hazardous Waste".[8]
- The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
- An accurate estimation of the concentration or percentage of each chemical constituent in the waste.[8]
- The date when the first waste was added to the container.
3. Storage in a Satellite Accumulation Area (SAA):
- Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9]
- The SAA should be a secondary containment system (e.g., a tray) to contain any potential leaks.
- Keep the waste container securely capped at all times, except when adding waste.[3][10]
4. Disposal of Empty Containers:
- A container that held this compound is considered hazardous waste until properly decontaminated.
- To decontaminate an empty container, triple rinse it with a suitable solvent that can dissolve the compound.[10][11]
- Collect all rinsate from the triple rinsing process and dispose of it as liquid halogenated hazardous waste.[11]
- After triple rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular laboratory glass or solid waste.[4][10][11]
5. Arranging for Waste Pickup:
- Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for a hazardous waste pickup.[9]
- Follow your institution's specific procedures for requesting a waste collection.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, control the source of the spill and contain the material using a chemical spill kit with appropriate absorbent materials.
-
Clean-up: Sweep up solid spills carefully to avoid creating dust. For liquid spills, use absorbent pads.
-
Dispose: Collect all contaminated absorbent materials and debris in a designated hazardous waste container and label it accordingly.[7]
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
V. Quantitative Data Summary
| Parameter | Guideline/Limit | Citation |
| Maximum SAA Volume | 55 gallons of hazardous waste | [9] |
| Maximum Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid for "P-listed" acutely toxic waste. | [9] |
| Liquid Waste Container Fill Level | Do not exceed 75-90% of the container's capacity. | [7] |
| pH for Aqueous Waste Drain Disposal | Prohibited for this compound. Generally, aqueous waste must be between pH 5.5 and 10.5 for drain disposal. | [12] |
| Empty Container Rinsate Volume | Each rinse should be approximately 5% of the container's volume. | [10] |
Note: It is crucial to consult your local and institutional regulations, as these may be more stringent than federal guidelines.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. uakron.edu [uakron.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. acs.org [acs.org]
Essential Safety and Operational Guide for 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
This guide provides critical safety and handling information for researchers, scientists, and drug development professionals working with 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. The following procedures are based on general laboratory safety protocols and data from structurally similar compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data of similar chemical structures and general laboratory safety principles. A thorough risk assessment should be conducted before handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chlorinated heterocyclic compounds, this compound should be handled as a hazardous substance. Potential hazards include acute oral toxicity, severe skin corrosion, and serious eye damage.[1] The recommended Personal Protective Equipment (PPE) is detailed below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles with a snug fit are crucial to prevent any contact with the eyes.[2][3] |
| Face Shield | A face shield should be worn in addition to goggles to protect the rest of the face from splashes.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Gloves must be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Protective Clothing | A chemical-resistant apron or coverall provides an additional layer of protection against splashes or spills.[3] |
| Lab Coat | A long-sleeved lab coat should be worn. | |
| Respiratory Protection | Respirator | When handling the compound as a powder or if there is a risk of generating dust or aerosols, a respirator is essential.[3] Work should be conducted in a well-ventilated area or under a fume hood. |
Operational Plan for Handling
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Thoroughly review the safety information for structurally similar compounds.
-
Put on all required PPE as detailed in the table above.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
-
Handling:
-
Carefully weigh the required amount of the solid compound, avoiding the generation of dust.
-
If dissolving the compound, add it slowly to the solvent in a suitable reaction vessel within the fume hood.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate waste into appropriate, clearly labeled containers for solid and liquid chemical waste.
-
Disposal Plan
Chemical waste must be disposed of in accordance with national and local regulations.
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and disposable labware should be collected in a designated, sealed waste container.
-
Unused or excess solid this compound should be treated as hazardous waste.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a labeled, sealed container for halogenated organic waste.
-
Do not pour solutions containing this compound down the drain.[5]
-
-
Waste Disposal Vendor:
-
All waste must be disposed of through a licensed hazardous waste disposal company. Ensure proper labeling and documentation for the waste vendor.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
